molecular formula C14H10Cl2N2O3 B5813666 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

カタログ番号: B5813666
分子量: 325.1 g/mol
InChIキー: TVTZANIRORZXTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C14H10Cl2N2O3 and its molecular weight is 325.1 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is 324.0068476 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(18(20)21)7-13(8)17-14(19)9-3-5-11(15)12(16)6-9/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTZANIRORZXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Strategic Guide to Unraveling the Biological Potential of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for the systematic investigation of the biological activity and mechanism of action of the novel chemical entity, 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. As of the date of this publication, this specific compound is not extensively characterized in publicly accessible scientific literature. Therefore, this document serves as both a roadmap and a foundational resource for researchers and drug development professionals. By leveraging established methodologies and drawing parallels from structurally related compounds, we present a logical, multi-tiered approach to elucidate its potential therapeutic value. This guide provides detailed experimental protocols, data interpretation frameworks, and the underlying scientific rationale to empower research teams to efficiently navigate the early stages of drug discovery.

Introduction: The Rationale for Investigation

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of biological activities. The specific molecule, 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, incorporates several key features that suggest a potential for significant biological effects. The dichlorinated benzene ring is a common moiety in kinase inhibitors and other targeted therapies, often contributing to binding affinity and specificity. The nitrophenyl group can be involved in various molecular interactions and is a feature of some antimicrobial and anticancer agents.

Given the lack of specific data on this compound, a systematic, hypothesis-driven investigation is warranted. This guide proposes a discovery workflow commencing with broad phenotypic screening to identify potential areas of activity, followed by target deconvolution and in-depth mechanistic studies.

Proposed Investigational Workflow

A logical and efficient progression is crucial for characterizing a novel compound. The following workflow is designed to maximize data generation while conserving resources, moving from broad, high-throughput screens to more focused, mechanism-based assays.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) Elucidation A In Silico Target Prediction (e.g., SwissTargetPrediction) B Broad Phenotypic Screening (e.g., NCI-60 Cell Line Panel) A->B Guide Screening Strategy D Dose-Response Analysis (IC50/EC50 Determination) B->D Identified 'Hit' Cell Lines C Antimicrobial Susceptibility Testing (e.g., MIC Determination) C->D Confirmed Activity E Orthogonal Assays (e.g., Apoptosis vs. Senescence) D->E Potency & Efficacy Data F Target Identification & Engagement (e.g., Kinase Profiling, CETSA) E->F Validated Phenotype G Pathway Analysis (e.g., Western Blot, RNA-Seq) F->G Identified Target(s)

Figure 1: Proposed workflow for characterizing 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

Phase 1: Initial Screening and Profiling

The initial phase is designed to cast a wide net to identify any potential biological activity. This is critical for a novel compound with no prior characterization.

In Silico Target Prediction

Before commencing wet-lab experiments, computational tools can provide valuable, hypothesis-generating data.

Protocol 1: In Silico Target Prediction

  • Obtain Compound Structure: Generate a SMILES (Simplified Molecular Input Line Entry System) string or a 3D structure file (.sdf, .mol2) for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

  • Utilize Prediction Servers: Submit the compound structure to web-based target prediction servers. A highly recommended tool is SwissTargetPrediction, which predicts likely protein targets based on the principle of chemical similarity.

  • Analyze Results: The output will be a ranked list of potential protein targets. Pay close attention to protein classes that are frequently represented (e.g., kinases, GPCRs, proteases). This data, while predictive, is invaluable for guiding the design of subsequent cell-based and biochemical assays.

Broad Phenotypic Screening: Anticancer Potential

A common starting point for novel compounds is to assess their cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines.

Protocol 2: NCI-60 Human Tumor Cell Line Screen (or similar)

  • Compound Preparation: Solubilize the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Seed cells from a diverse panel of cancer cell lines (representing different tissues of origin, e.g., lung, breast, colon, leukemia) into 96-well microtiter plates at their predetermined optimal densities. Allow cells to adhere overnight.

  • Compound Treatment: Perform a serial dilution of the compound stock to create a range of concentrations. Treat the cells with the compound for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay. The sulforhodamine B (SRB) assay is a robust and widely used method that measures cell protein content.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each cell line at each concentration. This data can be used to generate dose-response curves and determine key parameters like the GI50 (concentration causing 50% growth inhibition).

Table 1: Hypothetical NCI-60 Screening Data Summary

Cell Line Tissue of Origin GI50 (µM)
MCF-7 Breast 2.5
A549 Lung > 50
HCT-116 Colon 1.8
K-562 Leukemia 0.9

| OVCAR-3 | Ovarian | 3.2 |

This table presents hypothetical data to illustrate how results would be summarized. A GI50 > 50 µM typically indicates a lack of significant activity under the tested conditions.

Phase 2: Hit Validation and Potency Determination

Once a "hit" or a promising area of activity is identified (e.g., anti-proliferative effects in specific cancer cell lines), the next step is to validate this finding and accurately quantify the compound's potency.

Protocol 3: IC50 Determination using a CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed the "hit" cancer cell line (e.g., HCT-116 from the hypothetical data above) in an opaque-walled 96-well plate.

  • Compound Dilution: Prepare a 10-point serial dilution of the compound, typically starting from 100 µM.

  • Treatment: Add the diluted compound to the cells and incubate for the desired time (e.g., 72 hours).

  • Lysis and ATP Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Acquisition: Measure luminescence using a plate reader.

  • IC50 Calculation: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Phase 3: Elucidating the Mechanism of Action (MoA)

With a validated and potent biological activity, the focus shifts to understanding how the compound works at a molecular level.

Target Engagement

Identifying the direct molecular target is a critical step. Based on in silico predictions and the known targets of dichlorobenzamides, a kinase inhibition profile is a logical starting point.

Protocol 4: Kinase Inhibition Profiling

  • Service Provider: Engage a commercial service provider that offers large-scale kinase profiling panels (e.g., Eurofins DiscoverX, Promega).

  • Assay Format: These services typically use in vitro assays with purified recombinant kinases. The ability of the test compound to inhibit the kinase's ability to phosphorylate a substrate is measured.

  • Data Interpretation: The results are usually presented as "% inhibition" at a fixed compound concentration (e.g., 1 µM or 10 µM). Any kinase showing significant inhibition (e.g., >50%) is considered a preliminary "hit". These hits must then be validated with follow-up IC50 determinations.

Cellular Pathway Analysis

Once a target is validated, the next step is to confirm that the compound modulates the target and its downstream signaling pathway within the cellular context.

G cluster_0 Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor TargetKinase Target Kinase (e.g., MEK1/2) Receptor->TargetKinase p DownstreamEffector Downstream Effector (e.g., ERK1/2) TargetKinase->DownstreamEffector p Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Compound 3,4-dichloro-N-(2-methyl- 5-nitrophenyl)benzamide Compound->TargetKinase

Figure 2: Hypothetical MoA where the compound inhibits a key kinase in a pro-proliferative pathway.

Protocol 5: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment and Lysis: Treat the target cells with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream effector (e.g., anti-phospho-ERK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal protein loading. A decrease in the phospho-protein signal with no change in the total protein signal indicates successful target engagement and pathway inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. By following this systematic approach, researchers can efficiently identify and validate potential biological activities, determine potency, and elucidate the underlying mechanism of action. Positive findings from this workflow would provide a strong foundation for more advanced preclinical studies, including medicinal chemistry efforts for lead optimization, ADME/Tox profiling, and eventual in vivo efficacy studies. The key to success lies in rigorous execution of these established protocols and unbiased interpretation of the resulting data.

References

Due to the lack of specific literature on "3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide," this reference list includes authoritative sources for the methodologies described in this guide.

  • Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research, 2019. URL: [Link]

  • Title: The NCI-60 human tumor cell line anticancer drug screen. Source: Nature Protocols, 2009. URL: [Link]

  • Title: Sulforhodamine B (SRB) Assay for Cell Proliferation and Viability. Source: Bio-protocol, 2017. URL: [Link]

  • Title: A simple and rapid method for determining concentration of protein in solution. Source: Analytical Biochemistry, 1976. URL: [Link]

  • Title: Western Blotting: A Comprehensive Guide. Source: Journal of Visualized Experiments, 2014. URL: [Link]

Navigating the Unknown: A Technical Guide to the Safety and Toxicity Profiling of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and chemical research, novel molecular entities present both boundless opportunities and significant challenges. The compound 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, a substituted benzamide, represents one such frontier. As a molecule with potential applications stemming from its unique chemical structure, a thorough understanding of its safety and toxicity profile is not merely a regulatory hurdle but a scientific imperative. The absence of a comprehensive, publicly available Safety Data Sheet (SDS) or a detailed toxicological dossier for this specific compound necessitates a structured, science-led approach to hazard identification and risk assessment.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard SDS template to provide a strategic framework for characterizing the toxicological profile of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. We will first deduce a presumptive hazard profile by examining its structural analogues. Subsequently, this guide will detail a comprehensive, tiered experimental workflow, grounded in internationally recognized protocols, to generate the empirical data required for a robust safety assessment. This document serves as both a predictive safety analysis and a practical roadmap for definitive toxicological evaluation.

Compound Identity and Physicochemical Characteristics

A precise understanding of a compound's physical and chemical properties is the bedrock of its safety assessment, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for environmental fate.

Chemical Structure:

  • IUPAC Name: 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

  • Molecular Formula: C₁₄H₁₀Cl₂N₂O₃

  • Molecular Weight: 325.15 g/mol

Predicted Physicochemical Properties:

The properties in the table below are predicted based on the compound's structure, as experimental data is not available. These predictions are crucial for designing toxicological studies, for instance, in selecting appropriate solvents and understanding potential bioavailability.

PropertyPredicted Value/InformationSignificance in Toxicity Assessment
Physical State Likely a solid at room temperature.Influences routes of exposure (e.g., inhalation of dust).
Melting Point Predicted to be in the range of similar aromatic amides. For example, the related N-(2-Chloro-5-methyl-4-nitrophenyl)benzamide has a melting point of 135 °C.[1]A key identifier and indicator of purity.
Water Solubility Predicted to be low.Affects its absorption in biological systems and its environmental distribution.
LogP (Octanol-Water Partition Coefficient) Predicted to be >3.Indicates a potential for bioaccumulation in fatty tissues.

Presumptive Hazard Profile and Precautionary Handling

In the absence of specific data, a preliminary hazard assessment can be constructed by analyzing the toxicological profiles of structurally related molecules. The target compound is a composite of a dichlorinated benzamide and a nitro-substituted methylaniline.

  • Dichlorinated Aromatic Core: Dichlorinated aromatic compounds can exhibit varying degrees of toxicity, including potential for skin and eye irritation.

  • Nitrophenyl Group: Nitrophenol and related compounds are known to have potential health effects. For instance, animal studies on nitrophenols have shown effects on body weight and the hematopoietic system.[2] Aromatic amines and amides, a class to which our compound belongs, require metabolic activation to exert potential mutagenicity.[3][4]

  • Amide Linkage: The amide bond can be subject to metabolic hydrolysis, potentially releasing the constituent aromatic amines, which would then have their own toxicological profiles.

Based on this structural analysis, the following hazards should be presumed until empirical data proves otherwise:

Hazard ClassPresumptive AssessmentRecommended Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.P264: Wash hands thoroughly after handling.[1] P271: Use only outdoors or in a well-ventilated area.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]P280: Wear protective gloves.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]P280: Wear eye protection.
Germ Cell Mutagenicity Suspected of causing genetic defects. Benzamide itself is classified as suspected of causing genetic defects.[5]P281: Use personal protective equipment as required.[5]
Specific Target Organ Toxicity May cause respiratory irritation.[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Handling and Storage:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[1]

A Strategic Framework for Comprehensive Toxicological Evaluation

The core of this guide is a detailed, phased approach to definitively characterize the toxicity of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. This workflow is designed to be resource-efficient, moving from broad, high-throughput in vitro screens to more complex in vivo studies as necessary, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Phase 1: In Vitro Toxicity Assessment

In vitro assays are fundamental for early-stage hazard identification.[5][6] They are rapid, require small amounts of the test substance, and can provide mechanistic insights without the use of live animals.[6]

Causality and Rationale: The Ames test is a widely accepted initial screen for mutagenic potential.[7][8] It assesses a compound's ability to cause mutations in the DNA of specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine.[9][10] A positive result suggests the compound may be a carcinogen. Given that aromatic amides can be metabolically activated to mutagenic species, this test is critical.[3] The inclusion of a mammalian liver extract (S9 fraction) is essential to mimic the metabolic activation that can occur in the body.[10]

Experimental Protocol: Ames Test

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Dose Range Finding: Perform a preliminary test to determine the concentration range of the test article that is not overly toxic to the bacteria.

  • Main Experiment (Plate Incorporation Method): a. Prepare a series of dilutions of the test compound. b. To a set of sterile test tubes, add the test compound dilution, the bacterial culture, and either a buffer or the S9 metabolic activation mix. c. Add molten top agar to each tube, vortex gently, and pour the mixture onto minimal glucose agar plates.[11] d. Incubate the plates at 37°C for 48-72 hours.[11]

  • Controls: Include a vehicle control (solvent used to dissolve the test compound), a negative control (no treatment), and known positive controls for each bacterial strain, both with and without S9 activation.[9]

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis bacterial_culture Overnight Bacterial Culture (e.g., TA98) mix_tubes Mix Components in Molten Top Agar bacterial_culture->mix_tubes test_compound Test Compound Dilutions test_compound->mix_tubes s9_mix S9 Mix / Buffer s9_mix->mix_tubes pour_plates Pour onto Minimal Glucose Agar Plates mix_tubes->pour_plates incubate Incubate at 37°C for 48-72h pour_plates->incubate count_colonies Count Revertant Colonies incubate->count_colonies data_analysis Compare to Controls & Assess Dose-Response count_colonies->data_analysis

Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

Causality and Rationale: Cytotoxicity assays measure the ability of a substance to damage or kill cells.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13] A reduction in metabolic activity is indicative of cytotoxicity. This assay provides a quantitative measure of a compound's toxicity to mammalian cells, which is a crucial parameter for determining safe exposure levels.[5]

Experimental Protocol: MTT Assay

  • Cell Culture: Plate a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and incubate until the cells adhere and are actively proliferating.

  • Compound Exposure: Treat the cells with a range of concentrations of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a spectrophotometer (typically at ~570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.

MTT_Assay_Workflow seed_cells Seed Mammalian Cells in 96-well Plate add_compound Add Test Compound at Various Concentrations seed_cells->add_compound incubate_cells Incubate for 24-72h add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT Cytotoxicity Assay.

Phase 2: In Vivo Acute Systemic Toxicity

If significant concerns are raised from in vitro data or if the compound is intended for systemic exposure, a limited in vivo study is warranted. These studies must be conducted in compliance with ethical guidelines and internationally recognized protocols to minimize animal use.[14]

Causality and Rationale: The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[15] It provides information on the potential for a single dose to cause adverse health effects and allows for classification according to the Globally Harmonised System (GHS).[16][17] This method uses a reduced number of animals compared to traditional LD₅₀ tests.[15]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use a single sex of a standard rodent strain (usually female rats, as they are often slightly more sensitive).[15]

  • Dose Level Selection: Based on in vitro data and structural analysis, select a starting dose from the fixed levels (5, 50, 300, or 2000 mg/kg body weight).[16]

  • Stepwise Dosing: a. Administer the starting dose to a group of 3 animals by oral gavage. b. Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[18] c. The outcome of the first step determines the next step:

    • If mortality occurs, the dose for the next step is lowered.
    • If no mortality occurs, the dose is increased. d. The procedure is continued until a clear outcome is obtained, allowing for classification of the substance into a GHS category.
  • Observations: Record body weight, food and water consumption, and detailed clinical observations (e.g., changes in skin, fur, eyes, and behavior).

  • Pathology: At the end of the study, conduct a gross necropsy on all animals.

OECD_423_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose_3_animals Dose 3 Female Rats by Oral Gavage start->dose_3_animals observe_14_days Observe for 14 Days (Mortality & Clinical Signs) dose_3_animals->observe_14_days outcome Outcome? observe_14_days->outcome lower_dose Re-test at Lower Dose outcome->lower_dose 2-3 Deaths higher_dose Re-test at Higher Dose outcome->higher_dose 0-1 Deaths classify Stop and Classify Substance according to GHS outcome->classify Clear Outcome lower_dose->dose_3_animals higher_dose->dose_3_animals

Caption: Decision-tree workflow for the OECD 423 Acute Toxic Class Method.

Data Interpretation and Future Directions

The data generated from this tiered approach will provide a foundational toxicity profile for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

  • Ames Test Results: A positive result would classify the compound as a potential mutagen and trigger further genotoxicity testing (e.g., in vivo micronucleus assay).

  • Cytotoxicity Data (IC₅₀): This value helps in ranking the compound's potency against other molecules and informs dose selection for in vivo studies.

  • Acute Oral Toxicity (GHS Category): The outcome of the OECD 423 study will allow for formal hazard classification and labeling, which is a key component of an official SDS.

Should this compound be advanced for further development, additional toxicological studies may be required, including:

  • Repeat-Dose Toxicity Studies: To assess the effects of long-term exposure.

  • Reproductive and Developmental Toxicity Studies: To evaluate effects on fertility and embryonic development.[19]

  • Carcinogenicity Bioassays: If there are concerns from genotoxicity data or long-term human exposure is anticipated.

Conclusion

Characterizing the safety profile of a novel chemical entity like 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide requires a methodical, evidence-based strategy. This guide outlines a logical progression from predictive analysis based on chemical structure to a robust, multi-faceted experimental evaluation. By integrating established in vitro and in vivo protocols, researchers can generate the critical data needed to understand the compound's potential hazards, ensure safe handling, and make informed decisions about its future development. This self-validating system of tiered testing ensures that scientific rigor and ethical considerations are upheld, providing a clear and authoritative pathway to constructing a comprehensive safety and toxicity profile.

References

  • Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved from [Link]

  • Kaur, S., & Singh, S. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 127-131. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

  • OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • ACS Publications. (2025, May 12). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. ACS Omega. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test. Cyprotex. Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). OECD 423 - Acute Oral Toxicity Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (2014). OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Reproductive toxicity: in vivo testing guidelines from OECD. Retrieved from [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • European Society of Toxicology In Vitro. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • PubMed. (2009, September 15). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Retrieved from [Link]

  • PubMed. (n.d.). Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Toxicology research. Retrieved from [Link]

  • Drug Discovery World. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. NCBI Bookshelf. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Chloro-N,3-dimethyl-2-(methylsulfonamido)benzamide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • (PDF) APPENDIX 5. TOXICOLOGICAL DATA FOR CLASS 2 SOLVENTS. (n.d.). Retrieved from [Link]

  • MDPI. (2024, August 5). 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate. Retrieved from [Link]

Sources

Chemical Structure Analysis and Synthesis of 3,4-Dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, functionalized benzamides serve as critical building blocks and pharmacophores. 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a highly specialized, sterically constrained intermediate. It combines the lipophilic, halogen-bonding potential of a 3,4-dichlorophenyl moiety with the rigid, electronically modulated 2-methyl-5-nitrophenyl system.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profiling, retrosynthetic logic, and a self-validating synthesis protocol. By understanding the causality behind the structural and experimental choices, researchers can effectively utilize this compound as a precursor for advanced active pharmaceutical ingredients (APIs), drawing parallels to the synthetic strategies used in blockbuster kinase inhibitors like Imatinib [1].

Structural Elucidation & Physicochemical Profiling

The rational design of biologically active molecules relies heavily on the physicochemical properties of their intermediates. The structure of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is purposefully designed to balance lipophilicity, metabolic stability, and vector directionality.

Electronic and Steric Causality
  • 3,4-Dichlorophenyl Ring: The dual chlorine substitution exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the precursor carbonyl carbon during synthesis. In a biological context, these halogens enhance lipophilicity and can participate in orthogonal halogen bonding with target protein backbones.

  • Amide Linker (-CONH-): Provides a rigid, planar core due to the partial double-bond character of the C-N bond. It acts as both a hydrogen bond donor and acceptor.

  • 2-Methyl-5-nitrophenyl Ring: The methyl group ortho to the amide nitrogen introduces significant steric hindrance, restricting bond rotation and locking the molecule into a low-energy conformation. The nitro group at the meta position (relative to the amine) acts as a strong electron-withdrawing group (-M, -I), which reduces the basicity of the precursor aniline, necessitating specific synthetic conditions. Furthermore, the nitro group serves as a synthetic handle that can be selectively reduced to an amine for subsequent coupling reactions [2].

Quantitative Data Summary

To evaluate its drug-likeness, we apply Lipinski's Rule of Five. The compound strictly adheres to these parameters, making it an excellent lead-like intermediate.

ParameterValueLipinski ThresholdStatus
Molecular Formula C₁₄H₁₀Cl₂N₂O₃N/AN/A
Molecular Weight 325.15 g/mol ≤ 500 g/mol Pass
Calculated LogP (cLogP) ~4.5≤ 5.0Pass
Hydrogen Bond Donors 1 (-NH)≤ 5Pass
Hydrogen Bond Acceptors 4 (O, N atoms)≤ 10Pass
Rotatable Bonds 3≤ 10Pass
Topological Polar Surface Area 75.3 Ų≤ 140 ŲPass

Retrosynthetic Analysis & Reaction Mechanism

The most logical disconnection for this molecule is at the central amide bond, leading to two commercially available and highly stable precursors: 3,4-dichlorobenzoyl chloride and 2-methyl-5-nitroaniline .

Synthesis A 3,4-dichlorobenzoyl chloride (Electrophile) D Tetrahedral Intermediate (Transient) A->D Nucleophilic Attack B 2-methyl-5-nitroaniline (Nucleophile) B->D C Base Catalyst (NaOH / Pyridine) C->D Deprotonation E 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide (Target Amide) D->E Chloride Elimination

Caption: Workflow of Schotten-Baumann acylation forming the target benzamide.

Mechanistic Rationale

The synthesis employs a modified Schotten-Baumann reaction [3]. Because 2-methyl-5-nitroaniline is a weak nucleophile (due to the electron-withdrawing nitro group and steric shielding from the ortho-methyl group), the reaction requires a highly reactive electrophile (the acyl chloride) and an acid scavenger (base) to drive the equilibrium forward. The base neutralizes the HCl byproduct, preventing the protonation of the aniline, which would otherwise completely halt the reaction.

Pharmacophore Core Target Compound 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide RingA 3,4-Dichlorophenyl Ring Hydrophobic & Halogen Bonding Enhances Lipophilicity Core->RingA Amide Amide Linker (-CONH-) H-Bond Donor & Acceptor Rigid Planar Core Core->Amide RingB 2-Methyl-5-nitrophenyl Ring Steric Shielding & Electron Withdrawing Modulates Binding Core->RingB

Caption: Pharmacophore mapping and structural rationale of the synthesized compound.

Step-by-Step Synthesis Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Each phase includes built-in checkpoints to confirm chemical transformations without requiring immediate complex spectroscopic analysis.

Scale: 10 mmol Reagents:

  • 2-methyl-5-nitroaniline (1.52 g, 10 mmol)

  • 3,4-dichlorobenzoyl chloride (2.30 g, 11 mmol, 1.1 eq)

  • Aqueous NaOH (10% w/v, 15 mL)

  • Dichloromethane (DCM, 30 mL)

Step 1: Biphasic System Preparation
  • Dissolve 1.52 g of 2-methyl-5-nitroaniline in 30 mL of DCM in a 100 mL round-bottom flask.

  • Add 15 mL of 10% aqueous NaOH to the flask.

  • Begin vigorous magnetic stirring to maximize the surface area at the biphasic interface.

  • Causality: The biphasic system protects the moisture-sensitive 3,4-dichlorobenzoyl chloride from rapid hydrolysis in the bulk aqueous phase, restricting the reaction to the interface where the free-base aniline resides.

Step 2: Controlled Acylation
  • Cool the reaction mixture to 0–5 °C using an ice bath.

  • Dissolve 2.30 g of 3,4-dichlorobenzoyl chloride in 5 mL of DCM.

  • Add the acyl chloride solution dropwise over 15 minutes.

  • Causality: The reaction is highly exothermic. Slow addition prevents thermal spikes that would accelerate the competing hydrolysis of the acyl chloride into 3,4-dichlorobenzoic acid.

Step 3: Workup and Self-Purification
  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product will appear as a new UV-active spot (Rf ~0.6), distinct from the starting aniline (Rf ~0.4).

  • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer with 1M HCl (2 × 15 mL).

  • Causality & Validation Checkpoint 2: The HCl wash is a self-purifying step. It protonates any unreacted 2-methyl-5-nitroaniline, pulling it into the aqueous phase as a water-soluble hydrochloride salt, leaving only the neutral amide product in the organic layer.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallize from hot ethanol to obtain the pure product.

Spectroscopic Characterization Standards

To definitively verify the structural integrity of the synthesized 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, the following analytical signatures must be confirmed [4]:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~10.2 ppm (s, 1H): Amide N-H proton. Highly deshielded due to the anisotropic effect of the carbonyl and hydrogen-bonding potential.

    • 8.2 - 7.5 ppm (m, 6H): Aromatic protons from both the dichlorophenyl and nitrophenyl rings. The proton adjacent to the nitro group will appear furthest downfield.

    • 2.35 ppm (s, 3H): Ar-CH₃ protons.

  • Infrared (FT-IR) Spectroscopy:

    • ~3280 cm⁻¹: N-H stretching (sharp, indicating a secondary amide).

    • ~1655 cm⁻¹: Amide I band (C=O stretching). The conjugation with the aromatic ring lowers this frequency from a standard ketone.

    • 1525 cm⁻¹ & 1350 cm⁻¹: Asymmetric and symmetric stretching of the -NO₂ group.

  • Mass Spectrometry (ESI-MS):

    • m/z 325 [M+H]⁺: Base peak.

    • Isotopic Signature: A distinct 9:6:1 intensity ratio at m/z 325, 327, and 329, which is the mathematical hallmark of a molecule containing two chlorine-35/37 isotopes.

References

  • Process for the preparation of imatinib and salts thereof. Google Patents (US20110306763A1).
  • Substituted arylsulphonamides as inhibitors of perforin-mediated lysis. Semantic Scholar.
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
  • Aldrich FT-IR Collection Edition II (3,4-Dichlorobenzoyl chloride spectra references). ThermoFisher.

Predictive Metabolic Stability Profile: 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the predicted metabolic stability profile of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide , structured for application scientists and drug metabolism researchers.

Executive Summary

Compound Class: Nitro-substituted Benzamide Predicted Molecular Weight: ~325.15 g/mol Predicted LogP: ~4.2 – 4.8 (High Lipophilicity)

The compound 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide presents a distinct metabolic profile characterized by high lipophilicity and specific "metabolic soft spots" on the aniline ring. While the 3,4-dichlorobenzoyl moiety acts as a metabolically stable anchor, the nitro group and the benzylic methyl group on the N-phenyl ring are the primary sites for Phase I biotransformation.

Critical Assessment:

  • High Risk: Nitro-reduction (leading to potential genotoxic hydroxylamine intermediates).

  • Moderate Risk: Benzylic oxidation (CYP-mediated).

  • Low Risk: Amide hydrolysis (sterically shielded, but species-dependent).

Structural Analysis & Physicochemical Drivers

To accurately predict metabolic stability, we must first analyze the electronic and steric environment of the molecule.

The "Stable Anchor": 3,4-Dichlorophenyl Ring

The benzoyl ring is heavily deactivated by two chlorine atoms at positions 3 and 4.

  • Metabolic Implication: Chlorine atoms are electron-withdrawing and occupy the para and meta positions, effectively blocking Cytochrome P450 (CYP) mediated aromatic hydroxylation on this ring. This moiety is expected to remain intact during early Phase I metabolism.

The "Reactive Warhead": 2-Methyl-5-Nitrophenyl Ring

This portion of the molecule contains the primary metabolic liabilities:

  • Nitro Group (-NO₂): A strong electron-withdrawing group susceptible to enzymatic reduction.

  • Methyl Group (-CH₃): Located ortho to the amide nitrogen. This is a classic site for CYP-mediated benzylic oxidation (C-H hydroxylation).

Predicted Metabolic Pathways (Phase I & II)

The following diagram illustrates the predicted biotransformation cascade.

Pathway Visualization

MetabolicPathways Parent Parent Compound (3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide) M1 M1: Amine Metabolite (Nitro Reduction) Parent->M1 Nitro Reductase / CYP (Anaerobic/Cytosolic) M2 M2: Benzylic Alcohol (Hydroxylation) Parent->M2 CYP450 (Benzylic Oxidation) M4 M4: Hydrolysis Products (3,4-dichlorobenzoic acid + Aniline) Parent->M4 Amidase / Esterase (Slow) M1_Gluc M1-Glucuronide (N-Glucuronidation) M1->M1_Gluc UGT M1_Acet M1-Acetamide (N-Acetylation) M1->M1_Acet NAT1/2 M3 M3: Carboxylic Acid (Further Oxidation) M2->M3 ADH / ALDH M2_Gluc M2-Glucuronide (O-Glucuronidation) M2->M2_Gluc UGT

Figure 1: Predicted biotransformation tree for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. Darker arrows indicate primary predicted pathways.

Detailed Pathway Mechanisms
Pathway A: Nitro Reduction (Major Liability)
  • Mechanism: The 5-nitro group is reduced stepwise to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amine (-NH₂) functionality.

  • Enzymology: Mediated by cytosolic nitroreductases (under anaerobic conditions) or NADPH-CYP reductase.

  • Toxicological Note: The hydroxylamine intermediate is a known "structural alert" for genotoxicity (Ames positive) and should be monitored closely during safety assessment [1].

Pathway B: Benzylic Oxidation
  • Mechanism: CYP450 enzymes (likely CYP3A4 or CYP2C subfamilies) attack the benzylic carbon (2-methyl group).

  • Product: Formation of the hydroxymethyl metabolite (-CH₂OH), which may be further oxidized to the carboxylic acid (-COOH).

  • Significance: This increases polarity and facilitates excretion but retains the core scaffold.

Pathway C: Amide Hydrolysis (Minor)
  • Mechanism: Hydrolytic cleavage of the amide bond to release 3,4-dichlorobenzoic acid and 2-methyl-5-nitroaniline.

  • Stability: Benzamides are generally robust against hydrolysis compared to esters. However, the electron-withdrawing nature of the 3,4-dichloro ring renders the carbonyl carbon more electrophilic, potentially increasing susceptibility to amidases [2].

Experimental Validation Framework

To validate these predictions, the following experimental protocols are recommended. These protocols are designed to be self-validating with appropriate controls.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify Phase I metabolites.

Protocol:

  • Test System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).

  • Incubation:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (Triple Quadrupole). Monitor parent depletion.

  • Metabolite ID (Optional): Re-run 60 min sample on High-Resolution Mass Spec (Q-TOF or Orbitrap) to confirm M+16 (Hydroxylation) and M-30/M+2 (Reduction) peaks.

Self-Validating Controls:

  • Positive Control: Testosterone (High turnover) and Warfarin (Low turnover).

  • Negative Control: Incubation without NADPH (detects non-CYP hydrolysis).

Hepatocyte Stability Assay (Phase I & II)

Objective: Assess metabolic stability in a complete cellular system (includes cytosolic reductases and Phase II enzymes like UGT/NAT).

Protocol:

  • Test System: Cryopreserved human hepatocytes (pooled donors).

  • Cell Density: 0.5 - 1.0 × 10⁶ cells/mL.

  • Incubation: 37°C in humidified CO₂ atmosphere.

  • Timepoints: 0, 60, 120, 240 min.

  • Data Interpretation: Compare

    
     from hepatocytes vs. microsomes.
    
    • Insight: If Hepatocyte

      
       >> Microsomal 
      
      
      
      , it suggests significant non-CYP metabolism (likely cytosolic nitro-reduction or Phase II conjugation).

Data Presentation Standards

When reporting stability data for this compound, use the following table structure to ensure clarity and comparability across studies.

ParameterUnitHuman Microsomes (HLM)Human HepatocytesRat Microsomes (RLM)

min[Value][Value][Value]

µL/min/mg[Value][Value][Value]
Major Metabolite IDM2 (Alcohol)M1-Gluc (Conjugate)M1 (Amine)
Recovery %>95%>90%>95%

References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect. Link

  • Williams, D. P., & Naisbitt, D. J. (2002). Metabolic activation of drugs: structural alerts and the reduction of toxicity. Current Opinion in Drug Discovery & Development. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2][3][4] Link

Sources

Methodological & Application

Solubility of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility & Handling of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Executive Summary

This technical guide addresses the solubility profile and handling protocols for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide , a lipophilic small molecule often utilized in high-throughput screening and medicinal chemistry optimization.

Due to the specific substitution pattern (dichlorinated benzoyl ring coupled with a nitro-methyl aniline), this compound exhibits low aqueous solubility and high lipophilicity . Successful application in biological assays requires rigorous adherence to organic solvent stock preparation (DMSO) and careful aqueous dilution strategies to prevent precipitation ("crashing out").

Physicochemical Profile & Solubility Estimates

Understanding the molecular drivers of solubility is essential for experimental design. This compound features a rigid amide linker and multiple hydrophobic moieties (chloro, methyl) alongside a polar nitro group.

Compound Identity:

  • Systematic Name: 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~325.15 g/mol

  • Predicted LogP: ~3.8 – 4.2 (Highly Lipophilic)

Estimated Solubility Profile

Note: Values are predicted based on structural analogs (e.g., polychlorinated nitrobenzamides) and physicochemical principles.

SolventSolubility RatingEstimated Max Conc.Application Context
DMSO High 50 – 100 mM Preferred. Standard for cryo-stocks and bioassays.[3]
Ethanol Moderate10 – 30 mMAlternative. Use if DMSO is incompatible with downstream chemistry.
Water Very Low< 10 µMPoor. Requires carrier/surfactant or organic co-solvent.
PBS (pH 7.4) Very Low< 10 µMRisk of precipitation upon direct dilution.

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, homogenous stock solution for long-term storage.

Reagents & Equipment
  • Compound: 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide (Solid)

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9% (Sigma-Aldrich or equivalent).

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps.

  • Sonicator: Ultrasonic water bath.

Methodology (DMSO Stock)
  • Weighing: Accurately weigh 3.25 mg of the solid compound into a sterile amber vial.

    • Why: This mass allows for easy calculation of a 10 mM stock in 1 mL.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Critical Step: Direct the stream of DMSO down the side of the vial to wash down any powder adhering to the glass.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate at room temperature (

      
      ) for 5–10 minutes.
      
    • Visual Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at

    
     (stable for 6–12 months) or 
    
    
    
    (stable for >1 year).
Methodology (Ethanol Stock)
  • Follow the same steps as above but limit the target concentration to 10 mM .

  • Caution: Ethanol evaporates more readily than DMSO. Ensure caps are sealed tightly (Parafilm recommended) to prevent concentration drift.

Protocol B: Aqueous Dilution for Bioassays

Objective: Dilute the organic stock into aqueous media (e.g., cell culture media, PBS) without inducing precipitation.

The "Crash-Out" Risk: Hydrophobic benzamides are prone to rapid aggregation when the organic solvent concentration drops below a critical threshold in water.

Step-by-Step Dilution Workflow
  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM DMSO stock 1:10 into pure DMSO first to create a 1 mM working solution.

    • Why: Pipetting small volumes of viscous 100% DMSO into water can lead to local high-concentration "hotspots" that trigger precipitation.

  • Rapid Dispersion:

    • Prepare the aqueous buffer (e.g., PBS) in a vortexing tube.

    • While vortexing the buffer, slowly inject the DMSO working solution into the center of the vortex.

    • Target: Final DMSO concentration should typically be

      
       (v/v) to avoid solvent toxicity in cells.
      
  • Stability Check:

    • Inspect the tube against a dark background. A "milky" appearance or visible specks indicates precipitation.

    • Remediation: If precipitation occurs, reduce the final compound concentration or add a solubility enhancer (e.g., 0.1% Tween-80 or cyclodextrin).

Experimental Workflow Diagram

The following logic tree guides the researcher through the solubility determination and optimization process.

SolubilityWorkflow Start Start: Solid Compound (3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide) SolventChoice Choose Primary Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Preferred Ethanol Ethanol (Absolute) SolventChoice->Ethanol Alternative DissolveDMSO Target Conc: 10-50 mM Vortex & Sonicate DMSO->DissolveDMSO DissolveEtOH Target Conc: 5-10 mM Vortex & Sonicate Ethanol->DissolveEtOH CheckClear Visual Inspection: Is solution clear? DissolveDMSO->CheckClear DissolveEtOH->CheckClear Success Success: Aliquot & Store (-20°C) CheckClear->Success Yes Fail Precipitate Visible CheckClear->Fail No AqueousStep Aqueous Dilution (Assay Prep) Success->AqueousStep ActionFail Action: Dilute to 50% Conc or Warm to 37°C Fail->ActionFail ActionFail->CheckClear PrecipCheck Check for 'Crash Out' (Turbidity) AqueousStep->PrecipCheck AddSurfactant Add 0.1% Tween-80 or Cyclodextrin PrecipCheck->AddSurfactant Cloudy Ready Ready for Assay PrecipCheck->Ready Clear AddSurfactant->Ready

Caption: Decision tree for solubilizing hydrophobic benzamides, covering solvent selection, stock preparation, and troubleshooting aqueous precipitation.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Solution turns cloudy upon adding water "Crash-out" effect due to high lipophilicity (LogP > 4).1. Reduce final compound concentration.2. Increase DMSO % (if assay tolerates).3. Use a carrier protein (BSA) or surfactant.
Solid does not dissolve in DMSO Crystal lattice energy is high; saturation reached.1. Sonicate at

for 15 mins.2. Lower target stock concentration (e.g., from 50 mM to 10 mM).
Compound precipitates after freeze-thaw Hygroscopic DMSO absorbed water, reducing solubility.1. Use fresh, anhydrous DMSO.2. Warm the vial to

and vortex before use.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

  • BenchChem Application Note. "Solubility of Benzamide Derivatives in Organic Solvents." (General protocol for benzamide solubility determination).

  • PubChem Compound Summary. "N-(2-methyl-5-nitrophenyl)benzamide analogs." (Structural basis for lipophilicity estimates).

Sources

Optimizing Amide Coupling for the Synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the optimization of the amide coupling reaction for the synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, a molecule with potential applications in medicinal chemistry as an analog of drugs like niclosamide.[1][2][3][4][5] The synthesis of this target molecule presents a classic challenge in amide bond formation: the coupling of a di-substituted, electron-deficient aniline with a di-substituted benzoyl chloride. This guide will explore the mechanistic rationale behind reagent selection, provide detailed, step-by-step protocols for various coupling methods, and offer strategies for reaction monitoring, purification, and troubleshooting to achieve high yield and purity.

Introduction: The Challenge of Sterically Hindered and Electronically Deactivated Substrates

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[6][7][8] While numerous methods exist for amide bond formation, the successful coupling of sterically hindered and electronically deactivated substrates remains a significant challenge.[9][10][11][12] In the synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, the nucleophilicity of the aniline nitrogen in 2-methyl-5-nitroaniline is reduced by the electron-withdrawing nitro group and sterically shielded by the ortho-methyl group. These factors can lead to slow reaction rates, low yields, and the formation of impurities.[9]

This guide will focus on overcoming these challenges by exploring modern coupling reagents and optimized reaction conditions. We will delve into the mechanisms of action of common coupling agents to provide a rational basis for experimental design.

Mechanistic Considerations for Reagent Selection

The choice of coupling reagent is critical for the successful synthesis of sterically demanding amides.[13] The fundamental principle of amide coupling involves the activation of the carboxylic acid (3,4-dichlorobenzoic acid) to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine (2-methyl-5-nitroaniline).[8][14]

Carbodiimide-Based Coupling Agents (EDC)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[15][16] However, this intermediate can be unstable and prone to rearrangement to an inactive N-acylurea. To mitigate this, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often used to trap the O-acylisourea and form a more stable and reactive activated ester.[17][18]

Uronium/Aminium-Based Coupling Agents (HATU)

For challenging couplings involving sterically hindered or electron-poor amines, uronium or aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often superior.[19][20][21] HATU, in the presence of a non-nucleophilic base, converts the carboxylic acid into a highly reactive OAt-active ester.[22] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, leading to faster reaction rates and higher efficiencies, particularly with challenging substrates.[20]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide using two common coupling strategies.

General Laboratory Practices
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used, as water can hydrolyze the activated intermediates.

  • Reactions should be monitored for progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[17]

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol utilizes the widely accessible and cost-effective EDC/NHS coupling system.

Materials:

  • 3,4-Dichlorobenzoic acid

  • 2-Methyl-5-nitroaniline

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dichlorobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[23]

  • In a separate flask, dissolve 2-methyl-5-nitroaniline (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the aniline solution to the activated acid mixture.

  • Add DIPEA or TEA (2.5 eq) to the reaction mixture to act as a non-nucleophilic base.[17]

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[24]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[25]

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[6]

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for achieving higher yields and faster reaction times, especially given the challenging nature of the substrates.[13][19]

Materials:

  • 3,4-Dichlorobenzoic acid

  • 2-Methyl-5-nitroaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3,4-dichlorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes to allow for pre-activation.

  • Add 2-methyl-5-nitroaniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.[24]

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Optimization Strategies

To maximize the yield and purity of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, consider the following optimization parameters:

ParameterRecommendationRationale
Coupling Reagent HATU is generally preferred for sterically hindered and electron-deficient anilines due to its higher reactivity.[13][20]The OAt-active ester formed with HATU is more reactive than the corresponding OBt or NHS esters, leading to faster and more efficient coupling.[19]
Solvent Aprotic polar solvents such as DMF or DCM are commonly used. DMF is often preferred for its ability to dissolve a wide range of reactants.The choice of solvent can influence reaction rates and solubility of reagents.
Base A non-nucleophilic base such as DIPEA or TEA is essential.[17]The base deprotonates the carboxylic acid and neutralizes any acid formed during the reaction without competing with the amine nucleophile.
Temperature Most amide couplings are performed at room temperature. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate slow reactions, but this should be done cautiously to avoid side reactions.[9]Increased temperature can overcome the activation energy barrier for sterically hindered substrates.
Stoichiometry A slight excess of the amine (1.1-1.2 equivalents) and coupling reagents is often employed to ensure complete consumption of the limiting carboxylic acid.[17]This can drive the reaction to completion.

Analytical Characterization

The identity and purity of the synthesized 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide should be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.[24][26]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[26][27]

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl and N-H stretches.[26]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagents.- Incorrect pH.- Steric hindrance.[9]- Use fresh, high-quality coupling reagents.- Ensure the presence of a suitable non-nucleophilic base.- Switch to a more powerful coupling reagent like HATU.- Increase reaction time and/or temperature.[9]
Presence of Unreacted Starting Materials - Insufficient equivalents of one reactant.- Incomplete reaction.- Use a slight excess of the amine and coupling reagents.- Extend the reaction time.
Formation of Significant Impurities - Side reactions of the activated carboxylic acid.- Epimerization (if chiral centers are present).- Use additives like NHS or HOBt with carbodiimides to form more stable active esters.- Keep the reaction temperature as low as possible.

Workflow and Mechanistic Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh 3,4-Dichlorobenzoic Acid, 2-Methyl-5-nitroaniline, Coupling Reagents, and Base activation Activate Carboxylic Acid (e.g., with HATU/DIPEA or EDC/NHS) reagents->activation solvent Prepare Anhydrous Solvent (DMF or DCM) solvent->activation coupling Add Amine and Stir (Monitor by TLC/HPLC) activation->coupling extraction Aqueous Work-up (Wash with acid, base, brine) coupling->extraction drying Dry Organic Layer (e.g., with Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purify Purify Crude Product (Column Chromatography or Recrystallization) concentration->purify analyze Characterize Final Product (NMR, MS, HPLC) purify->analyze

Caption: General experimental workflow for the synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

Mechanism of HATU-Mediated Amide Coupling

G RCOOH 3,4-Dichlorobenzoic Acid RCOO_minus Carboxylate Anion RCOOH->RCOO_minus + Base RNH2 2-Methyl-5-nitroaniline HATU HATU Base DIPEA ActiveEster OAt-Active Ester RCOO_minus->ActiveEster + HATU Amide 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide ActiveEster->Amide + RNH2

Sources

Recrystallization solvents for purifying 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Topic: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance in drug development and chemical research. 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a complex molecule whose purification presents a common challenge for synthetic chemists. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity of solid compounds.[1][2][3] The success of this method, however, is critically dependent on the rational selection of an appropriate solvent or solvent system.[4][5] This application note provides a detailed, experience-driven guide for systematically identifying and optimizing a recrystallization solvent for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. We will move beyond a simple list of steps to explain the underlying principles and causal relationships that inform expert decision-making in a laboratory setting.

The Theoretical Cornerstone: Principles of Solvent Selection

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[6][7] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").[1][6]

Structural Analysis of the Target Compound

A preliminary analysis of the target molecule, 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, provides crucial clues for initial solvent consideration. The "like dissolves like" principle serves as our initial guide.[8]

  • Amide Linkage (-CONH-): This group is polar and capable of forming strong hydrogen bonds. This feature suggests that highly non-polar solvents like hexane are unlikely to be effective on their own.[9]

  • Dichlorophenyl and Methyl-nitrophenyl Rings: These large aromatic portions contribute significant non-polar character.

  • Nitro Group (-NO2) and Chlorine Atoms (-Cl): These are electron-withdrawing and polar groups. Specifically, nitroaryl moieties are known to promote good crystallization behavior, often from alcoholic solvents.[9]

Expert Inference: The molecule possesses a balance of polar (amide, nitro) and non-polar (aromatic rings) characteristics. This duality suggests that solvents of intermediate polarity, such as ethanol, acetone, or ethyl acetate, are excellent starting candidates.[10][11] Furthermore, the presence of strong intermolecular forces, like hydrogen bonding from the amide group, often indicates that a mixed-solvent system may be necessary to achieve the ideal solubility profile.[12][13]

Criteria for an Optimal Recrystallization Solvent

The selection process is a multi-parameter optimization problem. The ideal solvent should meet the following criteria:

  • Favorable Solubility Curve: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C) to ensure high recovery.[5][8]

  • Inertness: The solvent must not react with the compound being purified.[7]

  • Boiling Point: The solvent's boiling point should be below the melting point of the solute to prevent the compound from "oiling out"—melting instead of dissolving.[8][10] A relatively low boiling point also facilitates easy removal from the final crystals.[5]

  • Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or remain highly soluble in the cold solvent.[5][14]

  • Safety and Practicality: The solvent should be non-toxic, inexpensive, and have low flammability whenever possible.

The Workflow: A Systematic Experimental Approach

A methodical, small-scale screening process is the most efficient path to identifying the optimal solvent system, minimizing the waste of valuable compound.

Safety First

Work should be conducted in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for the target compound and all solvents used. The target compound is harmful if swallowed and is suspected of causing genetic defects.

Protocol 1: Single-Solvent Screening

This initial screen aims to quickly identify promising individual solvents.

Materials:

  • Crude 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

  • Test tubes (e.g., 13x100 mm)

  • Small quantity of candidate solvents (see Table 1)

  • Pasteur pipettes

  • Hot plate or sand bath

  • Ice-water bath

Procedure:

  • Place approximately 20-30 mg of the crude solid into a test tube.

  • Add the candidate solvent dropwise at room temperature, vortexing after each addition. Observe if the solid dissolves readily. If it dissolves in <0.5 mL, the solvent is too good, and the compound is likely too soluble at cold temperatures for good recovery.[8]

  • If the solid is insoluble or sparingly soluble at room temperature, begin to gently heat the mixture while adding more solvent in small portions until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]

  • Once a clear, saturated hot solution is obtained, allow the test tube to cool slowly to room temperature. Observe for crystal formation. Slow cooling is critical for forming pure, well-defined crystals.[3][4]

  • If crystallization occurs, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Evaluate the result: A successful solvent will show low solubility at room temperature, complete solubility when hot, and abundant crystal formation upon cooling.

  • Record all observations in a laboratory notebook.

Table 1: Candidate Solvents for Initial Screening (Ordered by Decreasing Polarity)

Solvent Polarity Index Boiling Point (°C) Rationale & Expert Notes
Water 10.2 100 Unlikely to be a good single solvent due to the large non-polar aromatic structure, but may be an excellent anti-solvent.[10][13]
Ethanol (95%) 5.2 78 An excellent starting point. The hydroxyl group can interact with the amide, while the ethyl group can solvate the aromatic rings. Often used for nitroaryl compounds.[9][10]
Acetone 5.1 56 A good general-purpose solvent for moderately polar compounds. Its low boiling point makes it easy to remove but can also lead to rapid evaporation.[10]
Ethyl Acetate 4.4 77 Another strong candidate for compounds of intermediate polarity.[10]
Toluene 2.4 111 May dissolve the compound when hot due to its aromatic character. High boiling point can be a disadvantage.[10]

| Heptane/Hexane | 0.1 | 98 / 69 | Non-polar solvents. Expected to show poor solubility even when hot. Likely candidates for use as an anti-solvent.[10] |

Protocol 2: Mixed-Solvent System Development

This protocol is employed when no single solvent from the initial screen is ideal.[5] This is common for compounds like benzamides with complex solubility profiles. The goal is to find a miscible pair: a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not.[15][16]

Procedure (Solvent/Anti-solvent Method):

  • Based on the single-solvent screen, select a promising "good" solvent (e.g., Ethanol) and a "poor" solvent (e.g., Water). The two must be miscible.[8]

  • In a test tube or small Erlenmeyer flask, dissolve the crude compound (~50 mg) in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" anti-solvent dropwise until the solution becomes faintly cloudy or turbid. This is the "cloud point," indicating the solution is now saturated.[15][17]

  • Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[15][16]

  • Set the flask aside to cool slowly to room temperature, then transfer to an ice bath to complete crystallization.

  • Evaluate the quantity and quality of the crystals formed.

Data Interpretation and System Selection

The observations from the screening protocols must be systematically evaluated to select the optimal system for a larger-scale purification.

Visualization of the Decision-Making Process

The logic for selecting a solvent system can be visualized as a decision tree.

Solvent_Selection_Workflow start_node Start: Crude Compound process_node_1 Add Cold Solvent start_node->process_node_1 Small-Scale Test process_node process_node decision_node decision_node result_node result_node good_result_node good_result_node decision_1 Soluble? process_node_1->decision_1 result_node_1 Unsuitable: Too Soluble decision_1->result_node_1 Yes process_node_2 Heat to Boiling decision_1->process_node_2 No decision_2 Soluble? process_node_2->decision_2 result_node_2 Unsuitable: Insoluble decision_2->result_node_2 No process_node_3 Cool Slowly decision_2->process_node_3 Yes decision_3 Good Crystals Form? process_node_3->decision_3 good_result_node_1 Optimal Single Solvent Found decision_3->good_result_node_1 Yes process_node_4 Begin Mixed-Solvent Screening decision_3->process_node_4 No / Oiling Out process_node_5 Dissolve in Min. Hot 'Good' Solvent process_node_4->process_node_5 process_node_6 Add 'Anti-Solvent' to Cloud Point process_node_5->process_node_6 process_node_7 Add Drop of 'Good' Solvent to Clarify process_node_6->process_node_7 process_node_8 Cool Slowly process_node_7->process_node_8 good_result_node_2 Optimal Mixed Solvent Found process_node_8->good_result_node_2

Caption: A workflow diagram for systematic recrystallization solvent selection.

Hypothetical Screening Results

The following table represents plausible outcomes from the screening protocols for our target compound.

Table 2: Hypothetical Solvent Screening Results

Solvent System Solubility (Cold, ~20°C) Solubility (Hot, ~BP) Outcome on Cooling Estimated Recovery & Quality Assessment
Ethanol Sparingly Soluble Soluble Fine white needles form Good (~85%), high purity Excellent Candidate
Acetone Soluble Very Soluble Few crystals form Poor (<40%) Unsuitable (Too Soluble)
Ethyl Acetate Sparingly Soluble Soluble Oiled out initially, then solidified Moderate (~70%), purity questionable Sub-optimal
Toluene Insoluble Sparingly Soluble Very slow, poor crystal formation Poor (<30%) Unsuitable (Poor Solubility)
Heptane Insoluble Insoluble N/A N/A Unsuitable (Insoluble)

| Ethanol/Water (9:1) | Insoluble | Soluble | Dense, well-formed crystals | Excellent (>90%) , high purity | Optimal System |

Analysis: In this hypothetical scenario, ethanol is a good single solvent. However, the use of a mixed system of Ethanol and Water provides a superior outcome, yielding a higher recovery of well-defined crystals. The water acts as an anti-solvent, dramatically decreasing the compound's solubility in the cold mixture and forcing a more complete crystallization.[15]

Optimized Scale-Up Recrystallization Protocol

Based on our analysis, an ethanol/water mixed-solvent system is the optimal choice.

Materials:

  • 10.0 g of crude 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

  • 250 mL Erlenmeyer flask

  • Ethanol (95%)

  • Deionized Water

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the 10.0 g of crude compound into the 250 mL Erlenmeyer flask with a magnetic stir bar.

  • Add approximately 80 mL of ethanol. Heat the mixture to a gentle boil with stirring.

  • Continue adding ethanol in small portions until the solid is completely dissolved. Note the total volume of ethanol used.

  • If the solution contains colored impurities, remove it from the heat, add a small amount of activated charcoal, and re-heat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[10][14]

  • Re-heat the clear solution to boiling. Slowly add deionized water dropwise from a pipette until the solution shows a persistent cloudiness.

  • Add 1-2 mL of hot ethanol to just redissolve the cloudiness, resulting in a perfectly saturated hot solution.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop insulated with a cork ring or paper towels. Do not disturb the flask during this critical crystal growth phase.

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

  • Wash the crystals in the funnel with a small amount of ice-cold 1:1 ethanol/water mixture to remove any residual mother liquor.

  • Press the crystals dry on the filter with a clean spatula, then transfer them to a watch glass to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.

  • Once dry, determine the final mass to calculate the percent recovery and measure the melting point to confirm purity. A pure compound should have a sharp, narrow melting point range.[10]

Troubleshooting

ProblemProbable Cause(s)Solution(s)
Oiling Out The solution is supersaturated at a temperature above the compound's melting point; significant impurities are present.[19]Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow to cool more slowly. Consider a different solvent system.[19]
No Crystals Form The solution is not sufficiently saturated; nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If these fail, boil off some solvent to increase concentration and re-cool.[19]
Poor Recovery Too much solvent was used; the solution was not cooled sufficiently or for long enough; the compound has significant solubility in the cold solvent.Re-concentrate the mother liquor and cool again for a "second crop" of crystals. Optimize the solvent ratio in a mixed system to further decrease cold solubility.

References

  • University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • University of York, Chemistry Teaching Labs. Solvent Choice. [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide | PDF. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • YouTube. Recrystallization using two solvents. [Link]

  • Dartmouth College. Recrystallization-1.doc.pdf. [Link]

  • Aakash. Crystallization: Definition, Principle, Demonstration & Application - Chemistry. [Link]

  • California State University, Bakersfield. Experiment 2: Recrystallization. [Link]

  • Chemistry LibreTexts. 3.6D: Mixed Solvent Crystallization. [Link]

  • K-State Department of Chemistry. Recrystallization. [Link]

  • Wellesley College. Experiment 9 — Recrystallization. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Chemistry LibreTexts. 3: Crystallization. [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. [Link]

  • Vapourtec. Flow Crystallization | Solubility Control. [Link]

  • Unknown Source. Crystallization Solvents.pdf. [Link]

Sources

HPLC method development for detecting 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Introduction & Analyte Profile

This application note details the method development strategy and validated protocol for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide . This compound is a hydrophobic, halogenated benzamide derivative characterized by a nitro group and a dichloro-substituted aromatic ring.

Structurally, the molecule presents specific chromatographic challenges:

  • Hydrophobicity: The presence of two chlorine atoms, a methyl group, and two aromatic rings suggests a high partition coefficient (LogP estimated > 3.5), necessitating a strong organic eluent.

  • Electronic Properties: The nitro group (

    
    ) acts as a strong electron-withdrawing group and a significant chromophore. The amide linker is generally neutral in the typical HPLC pH range (2–8) but requires buffering to prevent peak broadening due to secondary interactions with silanols.
    
  • Solubility: Predicted to be practically insoluble in water, requiring organic diluents for sample preparation.

Target Analyte Structure:

  • Core: Benzamide[1][2][3]

  • Ring A Substitution: 3,4-Dichloro

  • Ring B Substitution: 2-Methyl-5-Nitro

Method Development Strategy

To ensure a robust method, we employ a "Scout-Optimize-Validate" workflow. Given the analyte's lipophilicity, Reversed-Phase Chromatography (RP-HPLC) on a C18 stationary phase is the primary mode.

Solubility & Sample Preparation
  • Challenge: The compound will precipitate in high-aqueous environments.

  • Solution: Stock solutions must be prepared in 100% Acetonitrile (ACN) or Methanol (MeOH). Working standards should maintain at least 50% organic solvent content to prevent crash-out inside the autosampler or column head.

Detector Selection
  • UV/Vis (DAD): The nitro-aromatic system provides strong UV absorption.

    • Primary Wavelength: 254 nm (Aromatic

      
      ).
      
    • Secondary Wavelength: 210–220 nm (Amide

      
      , higher sensitivity but more solvent noise).
      
    • Confirmation: 300–320 nm (Nitro group conjugation band).

Column & Mobile Phase Selection
  • Stationary Phase: A high-coverage, end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18) is selected to maximize hydrophobic retention while minimizing silanol tailing.

  • Mobile Phase A (MPA): Water + 0.1% Formic Acid (pH ~2.7). The low pH suppresses silanol ionization on the column, improving peak shape for the amide.

  • Mobile Phase B (MPB): Acetonitrile.[4] Preferred over methanol due to lower viscosity (lower backpressure) and stronger elution power for this highly hydrophobic analyte.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

  • Column: C18,

    
    , 
    
    
    
    (or
    
    
    for higher resolution).
  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Formic Acid (98%+).

Chromatographic Conditions
ParameterSetting
Column Temp

(improves mass transfer for hydrophobic molecules)
Flow Rate

Injection Vol

Detection UV @ 254 nm (Ref 360 nm, bw 100)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program

Rationale: A standard 5–95% scouting gradient is too broad. This molecule will likely elute late. We use a focused gradient starting at 50% organic to save time.

Time (min)% MP BEvent
0.0050Start
10.0095Linear Ramp
12.0095Wash
12.1050Return to Initial
15.0050Re-equilibration
Sample Preparation Protocol
  • Stock Solution (

    
    ):  Weigh 
    
    
    
    of analyte into a
    
    
    volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes.
  • Working Standard (

    
    ):  Transfer 
    
    
    
    of Stock Solution into a
    
    
    flask. Dilute to volume with 50:50 ACN:Water .
    • Note: Do not dilute with 100% water; precipitation will occur.

Method Validation & Performance Criteria

This method is designed to be self-validating by monitoring specific system suitability parameters (SST).

System Suitability Test (SST)

Inject the Working Standard (


) five times (

).
  • Retention Time (RT): Expected ~6.5 – 8.0 min. RSD

    
    .[4]
    
  • Peak Area: RSD

    
    .[4]
    
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    (for
    
    
    column).
Linearity

Prepare calibration standards at 5, 10, 25, 50, and


 in 50:50 ACN:Water.
  • Acceptance:

    
    .
    
Limit of Detection (LOD)

Estimated at Signal-to-Noise (


) = 3.
  • Target:

    
     (highly dependent on detector optics).
    

Workflow Visualization

The following diagram illustrates the logical flow of the method development and troubleshooting process for this specific hydrophobic benzamide.

MethodDevelopment Start Start: Analyte Characterization (Hydrophobic, Neutral, UV-Active) Solubility Solubility Check (Dissolve in 100% ACN) Start->Solubility ColumnSel Select Column (C18, 150mm, 5µm) Solubility->ColumnSel GradientScout Gradient Scouting (50-95% B in 10 min) ColumnSel->GradientScout Decision Peak Elution? GradientScout->Decision EarlyElution Elutes < 2 min (Too weak retention) Decision->EarlyElution RT < k'=2 LateElution Elutes > 10 min (Too strong retention) Decision->LateElution RT > Gradient End GoodElution Elutes 4-8 min (Optimal) Decision->GoodElution Ideal Window AdjustWeak Decrease Initial %B (Try 30-90% Gradient) EarlyElution->AdjustWeak AdjustStrong Increase Flow or Temp (Use Isocratic 80% B) LateElution->AdjustStrong Finalize Finalize Method & Validate (SST) GoodElution->Finalize AdjustWeak->GradientScout AdjustStrong->GradientScout

Caption: Decision tree for optimizing retention of hydrophobic benzamides on C18 stationary phases.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions with the amide nitrogen.Ensure MP A pH is

.[4] Use a "base-deactivated" or high-purity C18 column [1].
Peak Splitting Sample solvent mismatch (Strong Solvent Effect).The sample is dissolved in 100% ACN but injected into a weaker mobile phase. Dilute sample with water or reduce injection volume to

[2].
Pressure High Precipitation of analyte in the needle/seat.Ensure the autosampler wash solvent is strong (e.g., 90% ACN) to dissolve residues.
Ghost Peaks Carryover from previous highly concentrated injection.Add a "needle wash" step with 100% ACN. Run a blank injection after high standards.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on RP-HPLC mechanisms and silanol suppression).

  • Dolan, J. W. (2002). "Strong Solvent Effects." LCGC North America, 20(10). (Explains peak splitting when injecting strong solvents).

  • PubChem. (2025).[5][6][7] Compound Summary for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. (Used for structural confirmation and property estimation).[8]

Sources

Application Note: Preparation and Handling of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide Stock Solutions for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a synthetic, highly lipophilic small molecule. Compounds featuring both halogenated aromatic rings and nitro-aromatic systems present unique challenges in cellular assays due to their profound hydrophobicity. Poor solvation strategies often lead to micro-precipitation ("crashing out") in aqueous culture media, which manifests as irreproducible IC50/EC50 values, false negatives in screening, and localized cellular toxicity.

This application note establishes a rigorously validated, self-validating protocol for the preparation, storage, and dilution of this compound. By understanding the physicochemical causality behind solvent interactions, researchers can ensure maximum compound bioavailability and assay reproducibility.

Physicochemical Profiling & Causality of Solvation

To handle a small molecule effectively, one must design the protocol around its intrinsic physicochemical properties. The presence of the 3,4-dichloro and 5-nitro groups significantly increases the lipophilicity and crystalline lattice energy of the molecule. Water lacks the dipole moment required to disrupt these intermolecular hydrophobic interactions. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO acts as an amphiphilic hydrogen-bond acceptor, effectively solvating the aromatic rings and the amide backbone.

Table 1: Physicochemical Properties & Handling Impact
PropertyValueCausality / Impact on Handling
Molecular Formula C₁₄H₁₀Cl₂N₂O₃Determines molecular weight for exact molarity calculations.
Molecular Weight 325.15 g/mol 3.25 mg is required to formulate 1 mL of a 10 mM stock.
Predicted LogP ~4.5 - 5.0Highly lipophilic; necessitates 100% anhydrous DMSO for initial solvation.
Aqueous Solubility < 0.1 mg/mLProne to rapid precipitation in media; requires a step-down dilution method.

Note: While DMSO is an excellent solvent, it is biologically active. At concentrations exceeding 0.1% (v/v), DMSO can induce cell cycle arrest, alter membrane fluidity, and trigger apoptosis in sensitive cell lines .

Mandatory Visualization: Preparation Workflow

G A 1. Equilibration Desiccator at RT (30 min) B 2. Solvation Add Anhydrous DMSO & Sonicate A->B Prevents condensation C 3. Aliquoting Amber Tubes at -80°C B->C Avoids freeze-thaw D 4. Intermediate Dilution Serial dilution in 100% DMSO C->D Normalizes solvent % E 5. Aqueous Dispersion Pre-warmed Media (37°C) D->E Prevents precipitation

Caption: Workflow for the solvation and aqueous dilution of hydrophobic benzamide derivatives.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Remove the lyophilized compound vial from -20°C storage and place it in a desiccator at room temperature (RT) for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced into the DMSO stock will drastically reduce the solubility of the hydrophobic benzamide, leading to premature precipitation.

  • Weighing: Using a micro-analytical balance, weigh 3.25 mg of the compound into a sterile tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex gently for 60 seconds. If particulates remain, subject the vial to ultrasonic treatment in a water bath at 37°C for 3–5 minutes.

    • Causality: Acoustic cavitation and mild thermal energy overcome the activation energy required to break the crystalline lattice, ensuring complete molecular dispersion, aligning with best practices for small-molecule handling .

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the 10 mM master stock into 10–20 µL single-use aliquots in opaque or amber polypropylene microcentrifuge tubes.

    • Causality: The nitrophenyl moiety is potentially photolabile; protecting it from ambient light prevents photo-degradation.

  • Storage: Store aliquots at -80°C.

    • Causality: Repeated freeze-thaw cycles induce nucleation, causing the compound to form micro-crystals that may not re-dissolve upon subsequent thawing, a common scenario-driven failure in small molecule assays .

Phase 3: Aqueous Dilution (The Step-Down Method)
  • Pre-warming: Pre-warm the complete culture media (containing serum, e.g., 10% FBS) to 37°C.

    • Causality: Serum proteins like Bovine Serum Albumin (BSA) act as hydrophobic carriers, binding the free drug and preventing it from aggregating. Cold media slows this binding kinetic, allowing the compound to crash out.

  • Dispersion: Pipette the DMSO stock directly into the center of the pre-warmed media while simultaneously vortexing or rapidly pipetting up and down.

    • Causality: Rapid mechanical dispersion prevents localized supersaturation of the lipophilic compound at the solvent-media interface.

Self-Validating Assay System: The Dilution Matrix

System Rationale: To ensure that any observed phenotypic changes are strictly due to 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide and not solvent toxicity, the protocol employs an Intermediate Dilution Matrix. By serially diluting the compound in 100% DMSO prior to media addition, every experimental condition receives the exact same volume of DMSO. This standardizes the final DMSO concentration at 0.1% across all wells.

Validation Check: A vehicle control well receiving 0.1% pure DMSO must be run in parallel. If the vehicle control shows >5% variance in cell viability compared to completely untreated cells, the assay invalidates itself, indicating baseline solvent toxicity.

Table 2: Intermediate Dilution Matrix (Targeting 0.1% Final DMSO)
Target In Vitro ConcentrationIntermediate Stock (Prepared in 100% DMSO)Volume of Intermediate StockVolume of Pre-warmed Culture MediaFinal DMSO Concentration
10 µM 10 mM (Master Stock)1.0 µL999 µL0.1% (v/v)
5 µM 5 mM1.0 µL999 µL0.1% (v/v)
1 µM 1 mM1.0 µL999 µL0.1% (v/v)
100 nM 100 µM1.0 µL999 µL0.1% (v/v)

References

  • Title: Preparation of Small-Molecule Stock Solutions for Printing (US20090221433A1)
  • Title: Scenario-Driven Strategies with Dovitinib: Best Practices for Small Molecule Handling Source: Online Inhibitor Protocols URL: [Link]

Microwave-assisted synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: The synthesis of benzamides via the Schotten-Baumann reaction typically proceeds rapidly with electron-rich anilines. However, the target molecule, 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide , presents a dual kinetic barrier:

  • Electronic Deactivation: The nitro group (

    
    ) at the 5-position of the aniline strongly withdraws electron density, reducing the nucleophilicity of the amine nitrogen.
    
  • Steric Hindrance: The methyl group (

    
    ) at the 2-position creates steric bulk near the reactive center.
    

The Solution: Conventional thermal reflux for such deactivated substrates often requires prolonged reaction times (12–24 hours) and yields inconsistent results due to competitive hydrolysis of the acid chloride. This protocol utilizes Microwave Dielectric Heating to overcome these activation energy barriers, reducing reaction time to <20 minutes while significantly improving purity profiles.

Scientific Rationale & Mechanism

Dielectric Heating Mechanism

Unlike conductive heating (oil bath), which relies on convection currents and thermal conductivity, microwave irradiation (2450 MHz) transfers energy directly to the molecular dipoles within the reaction mixture.[1][2]

  • Dipolar Polarization: The polar solvent (Acetonitrile) and the polar reagents align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.[3][4]

  • Arrhenius Acceleration: The instantaneous volumetric heating allows the system to reach temperatures significantly above the solvent's atmospheric boiling point (superheating) in sealed vessels, exponentially increasing the rate constant (

    
    ) according to the Arrhenius equation.
    
Reaction Scheme

The synthesis proceeds via nucleophilic acyl substitution.[5] The microwave energy drives the attack of the deactivated aniline nitrogen onto the carbonyl carbon of the 3,4-dichlorobenzoyl chloride.

ReactionMechanism cluster_0 Reactants cluster_1 Microwave Activation cluster_2 Output AcidCl 3,4-dichlorobenzoyl chloride (Electrophile) MW Dielectric Heating (Dipolar Polarization) 150°C / 15 min AcidCl->MW Aniline 2-methyl-5-nitroaniline (Weak Nucleophile) Aniline->MW TS Tetrahedral Intermediate MW->TS Activation Product 3,4-dichloro-N-(2-methyl- 5-nitrophenyl)benzamide TS->Product Elimination Byprod HCl (Scavenged by Base) TS->Byprod

Figure 1: Mechanistic pathway of the microwave-assisted amidation showing the activation of the weak nucleophile.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-methyl-5-nitroaniline 152.151.0Limiting Reagent (Nucleophile)
3,4-dichlorobenzoyl chloride 209.461.2Electrophile
Pyridine 79.101.5Base (HCl Scavenger)
Acetonitrile (ACN) -SolventMedium (High tan

)
Step-by-Step Methodology
Step 1: Preparation
  • In a 10 mL microwave-transparent process vial (borosilicate glass), dissolve 1.0 mmol (152 mg) of 2-methyl-5-nitroaniline in 3 mL of dry Acetonitrile.

  • Add 1.5 mmol (118 µL) of Pyridine. Note: Pyridine acts as both a base and a coupling catalyst.

  • Slowly add 1.2 mmol (251 mg) of 3,4-dichlorobenzoyl chloride.

    • Precaution: Evolution of HCl fumes may occur; perform in a fume hood.

  • Seal the vial with a PTFE/silicone septum cap.

Step 2: Microwave Irradiation

Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

ParameterSettingRationale
Temperature 150°CHigh temp required to activate nitro-aniline.
Hold Time 15:00 minSufficient for >95% conversion.
Pressure Limit 250 psiSafety cutoff for ACN vapor pressure.
Power Dynamic (Max 200W)Maintains set temp without overshoot.
Stirring HighEnsures homogenous heat distribution.
Step 3: Workup & Purification [6][7]
  • Cooling: Allow the vial to cool to 50°C using the reactor's compressed air cooling feature.

  • Quenching: Pour the reaction mixture into 20 mL of ice-cold water . The crude amide should precipitate immediately as a solid.

  • Filtration: Collect the solid via vacuum filtration.[6] Wash with 10 mL of 1M HCl (to remove residual pyridine) followed by water.

  • Recrystallization:

    • Dissolve crude solid in minimum hot Ethanol (95%) .

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Filter the pure crystals and dry in a vacuum oven at 60°C.

Workflow Visualization

Workflow cluster_mw Microwave Reactor start Start: Weigh Reagents mix Mix in 10mL Vial: Aniline + Acid Chloride + Pyridine in Acetonitrile start->mix seal Seal & Crimp Cap mix->seal irradiate Irradiate: 150°C, 15 min (Dynamic Power) seal->irradiate quench Quench in Ice Water (Precipitation) irradiate->quench filter Vacuum Filtration Wash w/ 1M HCl quench->filter purify Recrystallization (Ethanol) filter->purify analyze QC Analysis (NMR, LC-MS) purify->analyze

Figure 2: Operational workflow for the synthesis, highlighting the transition from preparation to purification.

Comparative Data: Thermal vs. Microwave

The following table summarizes the efficiency gains using this protocol compared to traditional reflux methods for deactivated anilines.

MetricThermal Reflux (Toluene)Microwave Protocol (ACN)Improvement
Reaction Time 18 Hours15 Minutes72x Faster
Temperature 110°C (Reflux)150°C (Superheated)Kinetic Boost
Yield 65-70%88-92%Higher Conversion
Purity (Crude) 80% (Unreacted amine)>95%Cleaner Profile

Quality Control & Characterization

To validate the synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, ensure the following spectral signatures are present:

  • 1H NMR (DMSO-d6):

    • 
       2.35 ppm (s, 3H, -CH3)
      
    • 
       10.4 ppm (s, 1H, -NH amide, broad)
      
    • Aromatic region: Distinct patterns for the 1,2,4-trisubstituted ring (aniline side) and 1,3,4-trisubstituted ring (benzoyl side).

  • IR Spectroscopy:

    • ~1660 cm⁻¹ (C=O Amide stretch)

    • ~1530 cm⁻¹ & 1350 cm⁻¹ (NO2 asymmetric/symmetric stretch)

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • CEM Corporation. "Theory of Microwave Heating for Organic Synthesis." CEM Application Notes.

  • Khadse, S. C., et al. (2012).[8] "Synthesis of Benzamides by Microwave Assisted Ring Opening..." ResearchGate.

  • BenchChem. "Purification of N-substituted benzamides: Recrystallization Protocols."

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide in aqueous buffers. Our goal is to provide a comprehensive resource that combines fundamental principles with practical, field-proven techniques to ensure the successful integration of this compound into your experimental workflows.

Introduction: Understanding the Solubility Hurdle

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a complex organic molecule with multiple functional groups that contribute to its challenging solubility profile in aqueous solutions. The presence of two chlorine atoms and a nitro group on the benzamide scaffold significantly increases its lipophilicity, making it inherently resistant to dissolving in water. This guide will walk you through a logical, step-by-step approach to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide so poorly soluble in aqueous buffers?

Q2: What is the first step I should take when I observe precipitation of my compound in my assay buffer?

A2: The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. This is a standard practice for handling poorly water-soluble compounds in biological assays.[5][6] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules and its miscibility with water.[7][8]

Q3: Is there a maximum recommended concentration of DMSO in my final assay?

A3: Yes, this is a critical consideration. While DMSO is an excellent solvent, it can exhibit toxicity and off-target effects in biological assays at higher concentrations. As a general rule, the final concentration of DMSO in your aqueous working solution should be kept as low as possible, ideally below 0.5% (v/v), and not exceeding 1% (v/v) unless validated for your specific assay.[5]

Troubleshooting Guide: From Stock Solutions to Working Dilutions

This section provides a systematic approach to troubleshooting common solubility problems.

Issue 1: The compound will not dissolve in my chosen organic solvent to create a stock solution.
  • Possible Cause: The chosen solvent may not be optimal for this particular compound.

  • Troubleshooting Steps:

    • Confirm Solvent Choice: While DMSO is a strong first choice, other polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMA) can also be effective for benzamide derivatives.[8][9]

    • Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution. Be cautious, as excessive heat can degrade some compounds.[10]

    • Sonication: Use a bath sonicator to provide mechanical energy to break up solid particles and enhance dissolution.[10]

Issue 2: My compound dissolves in the organic stock solution but precipitates when diluted into my aqueous buffer.
  • Possible Cause: The aqueous solubility limit of the compound has been exceeded upon dilution.

  • Troubleshooting Steps: This is the most common challenge. The following sections provide detailed protocols for addressing this issue.

Step-by-Step Experimental Protocols for Enhancing Aqueous Solubility

Here, we present detailed methodologies for preparing working solutions of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide in aqueous buffers.

Protocol 1: The Co-Solvent Method

This is often the simplest and most direct approach.[7]

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution, using gentle warming or sonication if necessary.[10]

  • Serial Dilution in Organic Solvent: If a range of concentrations is needed, perform serial dilutions in 100% DMSO. This ensures that the final concentration of DMSO in the assay remains constant across all conditions.[10]

  • Dilution into Aqueous Buffer: Add a small aliquot of the DMSO stock solution to your pre-warmed aqueous buffer with vigorous vortexing or stirring. It is crucial to add the stock solution to the buffer, not the other way around. A 1:100 or greater dilution is recommended to keep the final DMSO concentration low.

Diagram 1: Co-Solvent Dilution Workflow

A Weigh Solid Compound B Dissolve in 100% DMSO (e.g., 10 mM Stock) A->B High Solubility C Perform Serial Dilutions in 100% DMSO B->C Maintain Organic Environment D Add Small Aliquot of DMSO Stock to Aqueous Buffer with Vortexing C->D Critical Dilution Step E Final Working Solution (<1% DMSO) D->E Ready for Assay

Caption: Workflow for preparing aqueous solutions using a co-solvent.

Protocol 2: The Surfactant-Assisted Method

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[11][12][13]

  • Prepare a High-Concentration Stock Solution: As in Protocol 1, dissolve the compound in 100% DMSO.

  • Prepare a Surfactant-Containing Buffer: Add a non-ionic surfactant such as Tween-20 (0.01-0.1% v/v) or Pluronic F-68 (0.02-0.2% w/v) to your aqueous buffer.

  • Dilution into Surfactant Buffer: Slowly add the DMSO stock solution to the surfactant-containing buffer while vortexing. The surfactant will help to stabilize the compound and prevent precipitation.

SurfactantTypical Starting ConcentrationNotes
Tween-200.01% - 0.1% (v/v)Widely used, generally low cell toxicity.
Pluronic F-680.02% - 0.2% (w/v)A gentle surfactant, often used in cell culture.
Protocol 3: The Cyclodextrin Complexation Method

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble molecules.[14][15][16]

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO.

  • Prepare a Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer. A starting concentration of 1-10 mM is recommended.

  • Dilution and Complexation: Add the DMSO stock solution to the cyclodextrin-containing buffer with vigorous stirring. Allow the solution to equilibrate for at least 30 minutes to facilitate the formation of the inclusion complex.

Diagram 2: Solubility Enhancement Strategies

cluster_0 Problem: Poor Aqueous Solubility cluster_1 Solutions A 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide in Aqueous Buffer B Co-Solvent (DMSO) A->B Increase Polarity Tolerance C Surfactants (Tween-20) A->C Micellar Encapsulation D Cyclodextrins (HP-β-CD) A->D Inclusion Complex Formation

Caption: Strategies to improve the solubility of the target compound.

Protocol 4: pH Adjustment

The solubility of compounds with ionizable groups can be significantly influenced by pH. The amide group in the target compound is generally considered neutral, but the nitro and chloro substituents can influence the electronic environment. While less likely to have a dramatic effect compared to acidic or basic functional groups, exploring a range of pH values (e.g., 6.0 to 8.0) for your buffer may reveal an optimal condition for solubility.

  • Prepare Buffers at Different pH Values: Prepare your experimental buffer at several pH points (e.g., 6.5, 7.4, 8.0).

  • Test Solubility: Following Protocol 1, dilute the DMSO stock solution into each of the different pH buffers and visually inspect for precipitation.

  • Quantitative Analysis: If a more precise determination is needed, you can measure the concentration of the dissolved compound in the supernatant after centrifugation using a suitable analytical method like HPLC-UV.

Concluding Remarks

Overcoming the solubility challenges of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is achievable through a systematic and informed approach. By starting with a well-prepared organic stock solution and employing techniques such as the use of co-solvents, surfactants, or cyclodextrins, researchers can successfully prepare homogenous aqueous solutions for their experiments. Always remember to validate the chosen method to ensure that the solubilizing agents do not interfere with your assay.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • JOCPR. (n.d.).
  • MDPI. (2025, July 23).
  • PubChem. (n.d.). 2,6-Dichlorobenzamide. Retrieved from [Link]

  • World Pharma Today. (2025, October 17).
  • Journal of Pharmaceutical and Allied Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • PMC. (n.d.).
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Scientist Solutions. (2025, April 18).
  • PMC. (n.d.).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • ResearchGate. (n.d.).
  • PubMed. (2006, May 15).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • PMC. (n.d.).
  • ACS Publications. (2010, November 15). Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin | Journal of Agricultural and Food Chemistry.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Smolecule. (n.d.).
  • BenchChem. (2025).
  • MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • PubMed. (2001, August 15).
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
  • Reddit. (2024, April 27).
  • ACS Publications. (2023, March 29).
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • LibreTexts. (n.d.). 17.4 Solubility and pH.

Sources

Minimizing hydrolysis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing hydrolysis during storage and experimentation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, and why is its stability important?

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a complex organic molecule featuring a benzamide core. The stability of any compound used in research and drug development is critical to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. Degradation, such as hydrolysis, can lead to the formation of impurities with different chemical and pharmacological properties.

Q2: To what type of degradation is this compound most susceptible?

The primary degradation pathway for this compound is expected to be hydrolysis of the amide bond. Amide hydrolysis is a chemical reaction in which an amide reacts with water to form a carboxylic acid and an amine.[1] This process can be catalyzed by both acidic and basic conditions.[1][2][3][4][5]

Q3: What are the expected hydrolysis products of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide?

The hydrolysis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide would break the amide linkage, yielding 3,4-dichlorobenzoic acid and 2-methyl-5-nitroaniline.

Q4: What general storage conditions are recommended to minimize hydrolysis?

To minimize hydrolysis, 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide should be stored in a cool, dry environment. It is crucial to protect the compound from moisture.[6] Storage in a desiccator or a controlled humidity environment is highly recommended. The compound should be kept in a tightly sealed container made of a non-reactive material.[6]

Troubleshooting Guide: Minimizing Hydrolysis

This section provides detailed troubleshooting strategies to address and prevent the hydrolysis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide during storage and in experimental settings.

Issue 1: Compound degradation observed in long-term storage.

Root Cause Analysis:

The amide bond in the molecule is susceptible to cleavage by water, a process that can be accelerated by ambient temperature and humidity. Amides are generally less reactive to hydrolysis than esters, but long-term exposure to moisture can lead to significant degradation.[1][7]

Corrective and Preventive Actions (CAPA):

  • Environmental Control: Store the compound at or below room temperature, ideally in a refrigerator (2-8 °C). For long-term storage, consider storage at -20 °C.[8]

  • Moisture Control: Always store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). Ensure the desiccant is active (e.g., color-indicated silica gel is blue when active and pink when saturated).

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to displace moisture-laden air.

  • Container Selection: Use amber glass vials with polytetrafluoroethylene (PTFE)-lined caps to protect from light and ensure a tight seal.

Issue 2: Inconsistent results in aqueous experimental buffers.

Root Cause Analysis:

The pH of aqueous buffers can significantly influence the rate of amide hydrolysis. Both acidic and basic conditions can catalyze the breakdown of the amide bond.[3][4] The mechanism of hydrolysis differs depending on the pH.[1][2]

Corrective and Preventive Actions (CAPA):

  • pH Optimization: If experimentally feasible, conduct reactions in neutral or near-neutral pH buffers (pH 6-8). The rate of uncatalyzed amide hydrolysis is typically slowest in this range.

  • Buffer Preparation: Prepare aqueous buffers fresh using high-purity water (e.g., HPLC-grade or Milli-Q). Degas the buffer to remove dissolved oxygen, which can participate in oxidative degradation pathways, although hydrolysis is the primary concern.

  • Minimizing Exposure Time: Prepare solutions of the compound in aqueous buffers immediately before use. Avoid storing stock solutions in aqueous media for extended periods. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80 °C.

  • Solvent Choice: If the experimental design allows, consider using co-solvents such as acetonitrile or methanol to reduce the concentration of water.

Experimental Protocol: Forced Degradation Study for Hydrolysis

To proactively understand the stability of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to identify potential degradation products and pathways.[9][10][11][12]

Objective: To determine the susceptibility of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide to hydrolysis under acidic, basic, and neutral conditions.

Materials:

  • 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • HPLC system with a UV detector

  • pH meter

  • Calibrated oven or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC-grade water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor over time (e.g., 0, 2, 4, 8, 24 hours).[9]

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (the acidic sample with NaOH and the basic sample with HCl), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by a validated stability-indicating HPLC method. The degradation is quantified by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are observed.[9][12]

Data Summary Table:

Stress ConditionTemperature (°C)Time (hours)% Degradation of Parent CompoundMajor Degradation Products (Retention Time)
0.1 M HCl60815%3,4-dichlorobenzoic acid (X.XX min)
2-methyl-5-nitroaniline (Y.YY min)
0.1 M NaOH60418%3,4-dichlorobenzoic acid (X.XX min)
2-methyl-5-nitroaniline (Y.YY min)
Water (Neutral)6024<5%Not significant

Note: The data presented in this table is illustrative. Actual results will vary based on experimental conditions.

Visualizing the Hydrolysis Pathway and Experimental Workflow

Hydrolysis Mechanism:

The following diagram illustrates the general mechanism for the acid- and base-catalyzed hydrolysis of the amide bond in 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_Acid Amide + H₃O⁺ Protonated_Amide Protonated Amide Amide_Acid->Protonated_Amide Protonation Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_Acid + H₂O Products_Acid 3,4-dichlorobenzoic acid + 2-methyl-5-nitroaniline (protonated) Tetrahedral_Intermediate_Acid->Products_Acid Collapse Amide_Base Amide + OH⁻ Tetrahedral_Intermediate_Base Tetrahedral Intermediate Amide_Base->Tetrahedral_Intermediate_Base Nucleophilic Attack Products_Base 3,4-dichlorobenzoate + 2-methyl-5-nitroaniline Tetrahedral_Intermediate_Base->Products_Base Collapse

Caption: Acid- and base-catalyzed hydrolysis mechanisms.

Forced Degradation Workflow:

This diagram outlines the logical steps for conducting a forced degradation study.

Forced_Degradation_Workflow Start Prepare Stock Solution (1 mg/mL in MeCN) Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid 0.1 M HCl 60°C Stress_Conditions->Acid Base 0.1 M NaOH 60°C Stress_Conditions->Base Neutral Water 60°C Stress_Conditions->Neutral Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Neutral->Sampling Neutralize Neutralize Sample Sampling->Neutralize Analyze Analyze by HPLC-UV Neutralize->Analyze Data Quantify Degradation & Identify Products Analyze->Data Report Generate Stability Report Data->Report

Caption: Workflow for a forced degradation study.

References

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • MDPI. (2021, December 15). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Retrieved from [Link]

  • Chemical Reviews. (2012, August 7). Aromatic Amide Foldamers: Structures, Properties, and Functions. Retrieved from [Link]

  • MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • Green Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). Retrieved from [Link]

  • Fiveable. (2025, August 15). Hydrolysis of Amides Definition. Retrieved from [Link]

  • ResearchGate. (2023, April 20). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Retrieved from [Link]

  • ChemRxiv. (n.d.). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • CIE A-Level Chemistry Revision. (n.d.). 34.3 Amides. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic Challenge

Welcome to the technical support center. You are likely here because the synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is not proceeding with the ease of a standard amide coupling.

The Core Problem: Your nucleophile, 2-methyl-5-nitroaniline , is electronically deactivated and sterically compromised.

  • Electronic Deactivation: The nitro group at the 5-position is a strong electron-withdrawing group (EWG), dramatically reducing the electron density on the amine nitrogen, making it a sluggish nucleophile.

  • Steric Hindrance: The methyl group at the 2-position (ortho) creates steric bulk that hinders the approach to the electrophilic carbonyl of the 3,4-dichlorobenzoyl chloride .

The Solution: Temperature optimization is the primary lever to overcome this kinetic barrier without triggering the thermodynamic trap of acid chloride hydrolysis. This guide details how to balance these competing factors.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: Reaction Stalls or Returns Low Conversion (<20%)

User Question: "I ran the reaction at 0°C to room temperature (RT) in Dichloromethane (DCM) for 12 hours, but TLC shows mostly unreacted aniline. Why isn't it coupling?"

Technical Diagnosis: You are operating under Kinetic Control where the thermal energy is insufficient to overcome the activation energy (


) of the deactivated amine. Unlike simple anilines, 2-methyl-5-nitroaniline requires elevated temperatures or nucleophilic catalysis to react with the acyl chloride.

Corrective Protocol:

  • Switch Solvent: Move from DCM (boiling point 40°C) to Toluene (110°C) or THF (66°C).

  • Increase Temperature: Heat the reaction to reflux . The elevated temperature increases the collision frequency and energy, pushing the reaction forward.

  • Add Catalyst: Introduce 4-Dimethylaminopyridine (DMAP) (0.1 eq).[1] DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the poor nucleophile than the free acid chloride [1].

Issue 2: Formation of White Precipitate & Low Yield

User Question: "I heated the reaction to reflux, but a white solid precipitated out immediately, and my yield is poor. Is this the product?"

Technical Diagnosis: The precipitate is likely Pyridine Hydrochloride (or the salt of your base), which can coat the unreacted amine, physically preventing further reaction (occlusion). Alternatively, if moisture was present, it could be 3,4-dichlorobenzoic acid (hydrolysis product).

Corrective Protocol:

  • Solubility Check: Take a small sample of the solid and attempt to dissolve it in water. If it dissolves, it is the salt byproduct (proceed to workup). If insoluble in water but soluble in base, it is the hydrolyzed acid (failure).

  • Solvent Volume: Increase solvent volume (dilution) to keep the amine in solution at reflux.

  • Base Choice: Switch to a base that forms a soluble salt in your solvent or use a heterogeneous scavenger (e.g., polymer-supported base) if mechanical stirring is impeded.

Issue 3: Impurity Profile Increases at High Temp

User Question: "At 110°C in Toluene, the reaction completes, but I see multiple spots on TLC. What is happening?"

Technical Diagnosis: High temperatures favor Thermodynamic Control , but they also accelerate side reactions:

  • Hydrolysis: Trace water reacts 1000x faster with the acid chloride at 110°C.

  • Dimerization: Reaction of the amide product with excess acid chloride (imide formation), though rare with bulky amines.

Corrective Protocol:

  • Strict Anhydrous Conditions: Dry Toluene over molecular sieves (3Å or 4Å) before use.

  • Stepwise Heating: Do not jump to 110°C. Initiate at 60°C. Monitor by TLC every hour. Only increase to reflux if conversion plateaus.

Module 2: Optimized Experimental Protocol

This protocol is designed to balance the low nucleophilicity of the aniline with the stability of the acid chloride.

Reagents:

  • A: 2-methyl-5-nitroaniline (1.0 eq)

  • B: 3,4-dichlorobenzoyl chloride (1.2 eq)

  • Base: Pyridine (1.5 eq) or Triethylamine (2.0 eq)

  • Catalyst: DMAP (0.1 eq) - Critical for this substrate

  • Solvent: Anhydrous Toluene (Preferred) or THF.

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Reagent A and DMAP in Anhydrous Toluene.

  • Base Addition: Add Pyridine . Stir for 10 minutes at Room Temperature (RT).

  • Acyl Chloride Addition: Add Reagent B dropwise (dissolved in minimal Toluene) at RT.

    • Note: Do not cool to 0°C; the amine is too sluggish.

  • Temperature Ramp:

    • Phase 1: Stir at RT for 1 hour. Check TLC. (Likely low conversion).

    • Phase 2: Heat to 80°C . Stir for 4 hours.

    • Phase 3: If incomplete, heat to Reflux (110°C) for 2-4 hours.

  • Quench: Cool to RT. Quench with saturated NaHCO₃ solution.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with 1M HCl (to remove Pyridine/DMAP) and Brine. Dry over Na₂SO₄.[1][2]

Data: Temperature vs. Conversion (Theoretical Model)
TemperatureReaction TimeConversion (%)Impurity ProfileRecommendation
25°C (RT) 24 Hours< 15%LowIneffective. Activation energy not met.
65°C (THF Reflux) 12 Hours60-75%LowGood. Safe balance, but may be slow.
110°C (Toluene Reflux) 4 Hours> 95%ModerateOptimal with anhydrous precautions.

Module 3: Visualizations

Figure 1: Reaction Mechanism & Energy Barriers

This diagram illustrates the pathway and where the temperature energy is utilized (Step 2: Nucleophilic Attack).

ReactionMechanism Start Reactants: 2-methyl-5-nitroaniline + 3,4-dichlorobenzoyl chloride Activation Activation Barrier (High due to EWG-NO2) Start->Activation Heat (ΔT) required AcylPyridinium Reactive Species: N-acylpyridinium Start->AcylPyridinium + DMAP Intermediate Tetrahedral Intermediate Activation->Intermediate Nucleophilic Attack Product Product: 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide Intermediate->Product Elimination of HCl (Base assisted) DMAP Catalyst (DMAP) AcylPyridinium->Intermediate Faster Attack

Caption: Kinetic pathway showing the high activation barrier caused by the nitro group and the catalytic shortcut provided by DMAP.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose synthesis failures.

Troubleshooting Start Start: Check TLC after 2h Conversion Is Conversion > 50%? Start->Conversion NoConv Increase Temp to Reflux Add DMAP (0.1 eq) Conversion->NoConv No YesConv Check Impurities Conversion->YesConv Yes SolventCheck Is Solvent Boiling Point > 80°C? NoConv->SolventCheck SolventCheck->Conversion Yes (Retest) SwitchSolvent Switch to Toluene/Xylene SolventCheck->SwitchSolvent No Hydrolysis Hydrolysis (Acid formed)? YesConv->Hydrolysis High Impurity Success Action: Isolate Product YesConv->Success Clean DrySolvent Action: Dry Solvent Use Fresh Acid Chloride Hydrolysis->DrySolvent Yes

Caption: Decision matrix for optimizing reaction conditions based on TLC feedback.

References

  • BenchChem Technical Support. (2025).[3][4][5][6] Amide Coupling Reactions with Electron-Rich and Electron-Poor Amines: Troubleshooting & Optimization. Retrieved from 6[3]

  • National Institutes of Health (NIH). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (Demonstrates high-temperature amide coupling). Retrieved from 2

  • ChemicalBook. (2021). 2-Chloro-N-(4-nitrophenyl)benzamide synthesis reaction conditions. Retrieved from 1

  • BenchChem. (2025).[3][5][7] An In-depth Technical Guide to 2-Methyl-5-nitroaniline: Properties and Synthesis.[7] Retrieved from 7

Sources

Resolving precipitation issues of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve common experimental challenges, particularly those related to compound precipitation in aqueous assay environments. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your results.

Understanding the Core Challenge: Physicochemical Properties

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a complex organic molecule. Its structure, featuring multiple halogen substituents, a nitro group, and aromatic rings, confers significant hydrophobicity. This inherent low aqueous solubility is the primary driver of precipitation issues in biological assays.[1][2] Modern drug discovery techniques often yield candidates that are lipophilic and poorly soluble in water, making these challenges common.[2] It is estimated that 40% to 70% of new drug candidates are poorly soluble.[1]

Based on its structure, the compound is predicted to have a high octanol-water partition coefficient (LogP), indicating a strong preference for non-polar environments over aqueous solutions. Precipitation typically occurs when a concentrated stock solution, usually in a potent organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous assay buffer. This "solvent shift" creates a supersaturated state that the buffer cannot sustain, leading to the compound falling out of solution.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately after I diluted my 10 mM DMSO stock into my aqueous assay buffer. What is the primary cause?

This is a classic case of a compound "crashing out" of solution due to a rapid solvent shift. Your compound is highly soluble in 100% DMSO but has very low solubility in the aqueous buffer.[3] When you add the concentrated DMSO stock directly to the buffer, you create localized areas of high supersaturation where the compound concentration far exceeds its aqueous solubility limit, causing immediate precipitation.[4] Even if the final DMSO concentration is low, the initial, transient high concentration during mixing is enough to trigger this event.

Q2: What is the maximum final concentration of DMSO I should have in my assay?

The final concentration of DMSO should be kept as low as possible, typically below 0.5%, to avoid artifacts.[3] While some robust cell lines or enzymatic assays can tolerate up to 1% or even 2% for short durations, high concentrations of DMSO can be directly toxic to cells and interfere with assay components, leading to unreliable results.[3] It is critical to include a vehicle control in all experiments, which contains the same final DMSO concentration as your test wells, to account for any solvent effects.[3]

Q3: Can I just warm the assay plate to redissolve the precipitate?

This is not recommended. While gentle warming might temporarily redissolve the compound, it does not address the fundamental issue of thermodynamic instability in the supersaturated solution. The compound will likely precipitate again as the plate cools to the incubation temperature. Furthermore, heating can degrade the compound or other sensitive assay components, such as proteins or enzymes, compromising the experiment's integrity.

Q4: My compound seems to dissolve in PBS at first but then precipitates over the course of my multi-hour incubation. Why?

This is known as time-dependent precipitation. The initial dissolved state may be kinetically trapped and supersaturated. Over time, the molecules aggregate to form nuclei, which then grow into larger, visible precipitate crystals. This process is common for poorly soluble drugs.[5] The stability of the supersaturated state can be influenced by factors like temperature, ionic strength, and interactions with plate surfaces.

Troubleshooting Guide: A Stepwise Approach to Resolving Precipitation

This guide provides a systematic workflow to diagnose and solve precipitation issues. Start with Level 1 and proceed to the next level only if the problem persists.

Level 1: Optimizing the Stock and Dilution Protocol

The most common source of precipitation is the dilution method itself. Before altering the assay chemistry, ensure your dilution technique is optimized.

Protocol 1: Optimized Serial Dilution

Rapidly adding a small volume of high-concentration DMSO stock into a large volume of aqueous buffer is a frequent cause of precipitation.[4] A serial dilution method minimizes this localized shock.

Objective: To reduce the solvent shift shock by gradually lowering the DMSO concentration.

Steps:

  • Prepare Intermediate Stock: Instead of diluting directly from a 10 mM stock in 100% DMSO, first prepare an intermediate stock. For example, dilute your 10 mM stock 1:10 in 100% DMSO to get a 1 mM stock.[3]

  • Create an Aqueous Intermediate: Prepare the first aqueous dilution by adding the 1 mM DMSO stock into your assay buffer at a higher concentration than your final assay requires (e.g., 10X the final concentration). Critically, add the DMSO stock to the buffer while vortexing or mixing vigorously to ensure rapid dispersion.

  • Final Dilution: Use this 10X aqueous intermediate to perform the final dilution into the assay plate.

This stepwise process ensures that the compound is never exposed to a drastic change in solvent polarity, significantly improving its chances of staying in solution.

Level 2: Modifying the Assay Buffer Environment

If optimizing the dilution protocol is insufficient, the next step is to modify the assay buffer to increase its solubilizing capacity for the compound.

A. pH and Buffer System Evaluation

The solubility of compounds can be highly dependent on the pH and composition of the buffer system.[4][6]

  • pH Screening: While 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is not strongly ionizable, subtle changes in pH can influence hydrogen bonding and interactions with buffer salts. Test a range of pH values around the physiological standard (e.g., pH 6.8, 7.4, 8.0) to identify an optimum for solubility that is still compatible with your assay's biology.

  • Buffer Choice: Different buffer systems have unique properties.[7]

    • Phosphate Buffers (PBS): Be aware that phosphate can sometimes precipitate with divalent cations (like Ca²⁺ or Mg²⁺) that may be required for your assay.[7][8]

    • Tris Buffers: Tris is a primary amine and can be reactive, potentially forming Schiff bases with aldehydes or ketones.[8] It is also known to chelate some divalent metal ions.[7][8]

    • HEPES Buffers: HEPES is a zwitterionic buffer that is often considered more inert and has negligible binding to many metal ions, making it a good alternative to test if you suspect buffer-compound interactions.[7][8]

B. Incorporating Solubility Enhancers

When intrinsic solubility is the limiting factor, the use of pharmaceutical excipients can dramatically improve compound availability.

StrategyMechanism of ActionTypical ConcentrationProsCons
Non-ionic Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9]0.01% - 0.1% (w/v)Effective at low concentrations; widely used (e.g., Tween-20, Pluronic F127).[8][10]Can interfere with some assays (e.g., membrane-based assays) or denature proteins at higher concentrations.
Cyclodextrins Form host-guest inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's lipophilic cavity, while the hydrophilic exterior maintains solubility.[9][11][12]1 - 10 mMHigh solubilizing capacity; low toxicity; well-characterized.[13][14]Can sometimes co-precipitate with the drug; may not be suitable for all compound shapes/sizes.[12]
Protocol 2: Screening Solubility Enhancers

Objective: To determine the most effective and assay-compatible solubility enhancer.

Steps:

  • Prepare Enhancer Stock Solutions:

    • Tween-20: Prepare a 1% (w/v) stock solution in your assay buffer.

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Prepare a 100 mM stock solution in your assay buffer. HP-β-CD is often preferred due to its high aqueous solubility and strong complexation ability.[13][14]

  • Establish Test Conditions: In a 96-well plate, set up a matrix of conditions.

    • Vary the concentration of Tween-20 (e.g., 0.01%, 0.025%, 0.05%).

    • Vary the concentration of HP-β-CD (e.g., 1 mM, 2.5 mM, 5 mM).

  • Add Compound: Add 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide to each condition at its highest intended assay concentration using the optimized serial dilution protocol. Include a "no enhancer" control.

  • Incubate and Observe: Incubate the plate under your standard assay conditions (time and temperature). Visually inspect for precipitation at several time points and, if possible, quantify the amount of dissolved compound using a method like HPLC-UV.

  • Validate Assay Compatibility: Once you identify an enhancer and concentration that prevents precipitation, run a control experiment to ensure the enhancer itself does not inhibit or activate your biological target.

Level 3: Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation approaches may be necessary, though these often require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix can significantly enhance its solubility and dissolution rate.[15][16] This is typically achieved through techniques like hot melt extrusion or spray drying.[15][17]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[1][2] This is done via methods like bead-milling or high-pressure homogenization.[2][17]

These strategies are generally employed during later-stage drug development but can be considered for critical in-vitro experiments if other methods fail.

Visual Workflow and Diagrams

Troubleshooting Decision Tree

This diagram outlines the logical flow for addressing precipitation issues as described in the guide.

TroubleshootingWorkflow cluster_start cluster_level1 Level 1: Dilution Protocol cluster_level2 Level 2: Buffer Modification cluster_level3 Level 3: Advanced Formulation cluster_end start Precipitation Observed in Assay l1_check Is dilution protocol optimized? (e.g., serial dilution) start->l1_check l1_protocol Implement Protocol 1: Optimized Serial Dilution l1_check->l1_protocol No l2_check Does precipitation persist? l1_check->l2_check Yes l1_protocol->l2_check l2_strategy Modify Assay Buffer l2_check->l2_strategy Yes end_success Issue Resolved l2_check->end_success No l2_ph Screen pH & Buffer Systems (Tris, HEPES) l2_strategy->l2_ph l2_excipient Screen Solubility Enhancers (Surfactants, Cyclodextrins) (Protocol 2) l2_strategy->l2_excipient l3_check Does precipitation persist? l2_ph->l3_check l2_excipient->l3_check l3_strategy Consider Advanced Formulation (ASDs, Nanosuspensions) l3_check->l3_strategy Yes l3_check->end_success No l3_strategy->end_success

Caption: A decision tree for troubleshooting precipitation.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug, enhancing its solubility in water.

Caption: Cyclodextrin forming an inclusion complex.

References
  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs.
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search. (n.d.). Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series.
  • Vertex AI Search. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs - Clinical Leader.
  • Benchchem. (n.d.).
  • Vertex AI Search. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening - PMC.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). High-Throughput Solubility.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • NanoTemper Technologies. (n.d.). Buffer - assay buffer composition.
  • ACS Publications. (2013).
  • PubMed. (2025).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • NIH. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC.
  • PubMed. (n.d.). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs.
  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • SciSpace. (2018).
  • RSC Publishing. (2014).
  • NIH. (2025).
  • Vertex AI Search. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • Vertex AI Search. (2025).
  • Wikipedia. (n.d.). Benzamide.
  • ACS Publications. (2023). Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics | ACS Omega.
  • EPA. (2025). N-(3,5-Dichloro-4-nitrophenyl)benzenesulfonamide Properties.
  • ASM Journals. (2025). Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization | Applied and Environmental Microbiology.
  • NIH. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC.
  • Cheméo. (n.d.). Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- (CAS 1154-59-2).
  • CymitQuimica. (n.d.). CAS 582-78-5: N-(4-Methylphenyl)benzamide.
  • ECHEMI. (n.d.). Buy N-(2-Chloro-5-methyl-4-nitrophenyl)
  • PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide | C13H9ClN2O3 | CID 346659.
  • PubChem. (n.d.). N-(5-chloro-2-methyl-4-nitrophenyl)benzamide | C14H11ClN2O3.
  • PubChem. (n.d.). 4-chloro-N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide.
  • Chemdiv. (n.d.). Compound 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide.
  • MDPI. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles.

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Validation & Comparative

1H NMR interpretation and peak assignment for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Interpretation for 3,4-Dichloro-N-(2-methyl-5-nitrophenyl)benzamide: A Comparative Guide to High-Field, Benchtop, and In Silico Modalities

This guide objectively compares the performance of High-Field NMR (400 MHz), Benchtop NMR (60 MHz), and two leading in silico prediction tools (Mnova and ChemDraw) in resolving and assigning the proton resonances of this complex benzamide.

The Causality of Chemical Shifts: Deconstructing the Molecule

To evaluate the performance of different NMR platforms, we must first understand the physical phenomena dictating the chemical shifts of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. The molecule consists of two distinct domains separated by an amide linker:

  • Ring A (3,4-dichlorobenzoyl): The electronegative chlorine atoms exert a strong inductive (-I) pull, while the carbonyl group acts as a resonance (-R) electron-withdrawing group. H-2 is situated ortho to the carbonyl and meta to the chlorines, leaving it highly deshielded (~8.21 ppm). H-5 and H-6 form a classic ortho-coupling pair (

    
     Hz), with H-6 pushed further downfield due to the anisotropic effect of the adjacent carbonyl.
    
  • Ring B (2-methyl-5-nitrophenyl): The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. H-6 , located ortho to the nitro group and ortho to the amide nitrogen, experiences massive deshielding, making it the most downfield aromatic proton (~8.42 ppm). Conversely, the methyl group exerts a mild electron-donating (+I) effect, shielding H-3 and keeping it upfield (~7.55 ppm).

  • The Amide NH: In non-polar solvents, amide protons can be broad or exchange rapidly. However, by utilizing DMSO-d6, the solvent actively engages in strong hydrogen bonding with the NH proton. This locks the proton in place, preventing rapid exchange and shifting the signal significantly downfield to ~10.45 ppm.

Causality Core Aromatic Multiplet Region (7.5 - 8.5 ppm) Elec Electronic Effects (Inductive & Resonance) Core->Elec Steric Solvent Effects (H-Bonding) Core->Steric Spin Spin-Spin Coupling (J-Coupling) Core->Spin Peak1 H-6 (Ring B): ~8.4 ppm Deshielded by ortho-NO2 Elec->Peak1 Peak2 Amide NH: ~10.4 ppm H-bonded to DMSO-d6 Steric->Peak2 Peak3 H-5 (Ring A): ~7.8 ppm Doublet (J=8.4 Hz) Spin->Peak3

Fig 1. Logical breakdown of the physical phenomena dictating the chemical shifts in the target benzamide.

Comparative Modality Analysis

High-Field NMR (400 MHz): The Gold Standard

High-field superconducting magnets provide exceptional chemical shift dispersion. Because J-coupling constants (measured in Hz) are independent of the external magnetic field (


), while chemical shift dispersion scales linearly with 

, a 400 MHz instrument easily satisfies the first-order coupling condition (

). This allows for the clear extraction of meta-couplings (

Hz) and ortho-couplings (

Hz), making absolute structural elucidation possible.
Benchtop NMR (60 MHz): Rapid QC with Limitations

Benchtop NMR utilizes permanent Halbach magnet arrays, offering operational simplicity and eliminating the need for cryogens[1]. However, at 60 MHz, the chemical shift dispersion is compressed by a factor of ~6.6 compared to a 400 MHz system. For our specific benzamide, the six aromatic protons fall within a narrow 1.0 ppm window (7.5–8.5 ppm). At 60 MHz,


 approaches 1, leading to severe second-order strong coupling (roof effects)[2]. The entire aromatic region collapses into an unresolvable multiplet. While useless for de novo structural assignment, it is highly effective for rapid Quality Control (QC) by confirming the presence of the methyl singlet (2.38 ppm) and the amide NH (10.45 ppm), alongside a 6H aromatic integration[3].
In Silico Prediction: Mnova vs. ChemDraw

When experimental high-field NMR is unavailable, chemists rely on prediction software.

  • ChemDraw (ChemNMR): Relies primarily on linear additivity rules, utilizing approximately 700 base values and 2,000 increment values[4]. While computationally lightweight, it struggles with highly functionalized systems where non-linear resonance and steric hindrance play major roles, often underestimating the deshielding effect of the nitro group.

  • Mnova Predict: Employs an ensemble approach combining Hierarchical Organization of Spherical Environments (HOSE) codes with Machine Learning (ML) algorithms[5]. By evaluating the holistic 3D electronic environment and pulling from a vast database of experimental spectra, Mnova achieves superior accuracy, typically predicting shifts within 0.15 ppm of the experimental 400 MHz data[6].

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol establishes a self-validating system for experimental acquisition.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of synthesized 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is chosen over CDCl3 due to the poor solubility of rigid benzamides in non-polar solvents, and to lock the amide proton via hydrogen bonding.

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference, self-validating the chemical shift axis against environmental temperature drifts.

Step 2: Acquisition Parameters

  • 400 MHz System: Transfer to a 5 mm precision NMR tube. Acquire using a standard 1D proton sequence (zg30): 16 scans, 30° flip angle, 2.0 s relaxation delay (

    
    ), and a 15 ppm spectral width.
    
  • 60 MHz Benchtop System: Transfer to a compatible capillary or 5 mm tube (depending on the vendor, e.g., Nanalysis or Magritek). Acquire using 64 scans. Causality: The lower sensitivity of the permanent magnet requires a higher number of transients (scans) to achieve an adequate Signal-to-Noise Ratio (SNR).

Step 3: Processing Workflow Apply zero-filling to 64k data points and an exponential apodization window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Perform manual phase correction (zero and first order) and a polynomial baseline correction.

Workflow cluster_instruments Acquisition & Prediction Platforms Prep Sample Preparation 15 mg in DMSO-d6 + TMS Benchtop Benchtop NMR (60 MHz) Rapid QC & Screening Prep->Benchtop HighField High-Field NMR (400 MHz) Structural Elucidation Prep->HighField Process Spectral Processing FT, Phase & Baseline Correction Benchtop->Process HighField->Process InSilico AI Prediction (Mnova) In Silico Validation Assign Peak Assignment & Multiplet Analysis InSilico->Assign Process->Assign

Fig 2. Comparative workflow for experimental acquisition and in silico NMR validation.

Quantitative Data Comparison

The tables below summarize the performance of each modality and provide the exact peak assignments.

Table 1: Comparative Performance of NMR Modalities

ModalityResolution (Aromatic Region)Setup & Run TimeAccuracy (vs True Structure)Primary Use Case
High-Field (400 MHz) Excellent (First-order multiplets)~15 minsAbsoluteDe novo structural elucidation
Benchtop (60 MHz) Poor (Second-order overlap)~5 minsLow (Aromatics), High (Aliphatics)Rapid QA/QC, Process monitoring
Mnova (AI/HOSE) N/A (In silico)< 1 minHigh (MAE < 0.15 ppm)Pre-synthesis validation
ChemDraw (Additivity) N/A (In silico)< 1 minModerate (MAE ~ 0.30 ppm)Basic educational estimation

Table 2: 1H NMR Peak Assignments and Cross-Platform Shift Comparison (in DMSO-d6)

Proton AssignmentMultiplicity &

(Hz)
400 MHz Exp. (ppm)60 MHz Exp. (ppm)Mnova Pred. (ppm)ChemDraw Pred. (ppm)
Amide NH Singlet (broad)10.4510.4510.308.50 (Underestimated)
Ring B, H-6 Doublet (

)
8.42Overlapping8.358.10
Ring A, H-2 Doublet (

)
8.21Overlapping8.158.05
Ring B, H-4 Doub of Doub (

)
8.01Overlapping7.957.80
Ring A, H-6 Doub of Doub (

)
7.95Overlapping7.907.85
Ring A, H-5 Doublet (

)
7.82Overlapping7.757.60
Ring B, H-3 Doublet (

)
7.55Overlapping7.457.30
Methyl (CH3) Singlet2.382.382.352.20

Note: At 60 MHz, the entire 7.55–8.42 ppm region appears as a singular, heavily convoluted multiplet integrating to 6H. ChemDraw significantly underestimates the amide NH shift due to its inability to dynamically model DMSO hydrogen bonding.

References

  • MDPI - Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. Available at: [Link][1]

  • News-Medical.Net - Benchtop Nuclear Magnetic Resonance Spectroscopy: An Emerging Tool in Regulated Assays. Available at:[Link][3]

  • Academie des Sciences - Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Available at:[Link][4]

  • Mestrelab Research - Mnova NMR Software for 1D and 2D NMR Data. Available at: [Link][6]

  • Bruker - Mnova Predict | Accurate Prediction. Available at:[Link][5]

  • National Institutes of Health (PMC) - Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Available at:[Link][2]

Sources

Navigating the Analytical Maze: A Comparative Guide to the LC-MS Fragmentation of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Predicting and Interpreting Mass Spectra

In the landscape of drug development and chemical analysis, liquid chromatography-mass spectrometry (LC-MS) stands as an indispensable tool for the identification and characterization of novel chemical entities.[1] This guide provides an in-depth analysis of the predicted fragmentation pattern of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, a compound of interest in medicinal chemistry. In the absence of direct experimental data in the public domain, this guide will leverage established principles of mass spectrometry and data from structurally related molecules to construct a scientifically grounded, predictive fragmentation pathway. This approach not only offers a roadmap for the analysis of this specific molecule but also serves as a tutorial on how to approach the structural elucidation of novel compounds.

The Foundation: Understanding Fragmentation in Benzamides and Nitroaromatics

The fragmentation of a molecule in a mass spectrometer is not a random event; it is governed by the underlying chemical structure, the stability of the resulting ions, and the energy applied during collision-induced dissociation (CID).[2] To predict the fragmentation of our target molecule, we must first understand the behavior of its core functional groups: the benzamide linkage and the nitroaromatic system.

  • Benzamides: A common fragmentation pathway for benzamides involves the cleavage of the amide bond (N-CO).[3][4] This typically results in the formation of a stable benzoyl cation.[3][5] Another characteristic fragmentation is the loss of the amino group.[3][5]

  • Nitroaromatic Compounds: The presence of a nitro group (NO₂) introduces distinct fragmentation routes. Common losses include the neutral loss of NO (30 Da), NO₂ (46 Da), and HNO₂ (47 Da).[6][7][8] The position of other substituents on the aromatic ring can influence these fragmentation pathways, a phenomenon known as the "ortho effect."[6][7]

Predicted Fragmentation Pathway of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Based on these principles, we can propose a detailed fragmentation pathway for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. The molecular weight of this compound is 341.16 g/mol . We will consider fragmentation in both positive and negative ionization modes, as the optimal mode can vary.

Positive Ion Mode (ESI+)

In positive ion mode, the molecule will likely be observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 342.17.

Proposed Fragmentation Diagram (ESI+)

fragmentation_pathway cluster_path1 Amide Bond Cleavage cluster_path2 Nitro Group Reductions & Rearrangements cluster_path3 Further Fragmentation M [M+H]⁺ m/z ≈ 342.17 C₁₄H₁₁Cl₂N₂O₃⁺ F1 [C₇H₃Cl₂O]⁺ m/z ≈ 172.95 3,4-Dichlorobenzoyl cation M->F1 - C₇H₇N₂O₂ F2 [M+H - NO]⁺ m/z ≈ 312.17 M->F2 - NO F3 [M+H - NO₂]⁺ m/z ≈ 296.17 M->F3 - NO₂ F4 [C₇H₃Cl₂]⁺ m/z ≈ 144.96 3,4-Dichlorophenyl cation F1->F4 - CO

Caption: Predicted ESI+ fragmentation of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

Analysis of Key Fragments (ESI+):

  • m/z ≈ 172.95: This prominent peak is predicted to be the 3,4-dichlorobenzoyl cation, arising from the cleavage of the amide bond. This is a very common and stable fragment for benzamide-containing structures.[3][5]

  • m/z ≈ 296.17: This fragment corresponds to the loss of a nitro group (NO₂) from the protonated molecule. The loss of NO₂ is a characteristic fragmentation for nitroaromatic compounds.[6][7]

  • m/z ≈ 312.17: This represents the loss of nitric oxide (NO) from the precursor ion.[6][7]

  • m/z ≈ 144.96: Further fragmentation of the 3,4-dichlorobenzoyl cation (m/z ≈ 172.95) by the loss of carbon monoxide (CO) would yield the 3,4-dichlorophenyl cation.

Negative Ion Mode (ESI-)

In negative ion mode, the molecule would be observed as the deprotonated molecule, [M-H]⁻, at an m/z of approximately 340.15.

Proposed Fragmentation Diagram (ESI-)

fragmentation_pathway_neg cluster_path1_neg Amide Bond Cleavage cluster_path2_neg Nitro Group Losses cluster_path3_neg Further Fragmentation M_neg [M-H]⁻ m/z ≈ 340.15 C₁₄H₉Cl₂N₂O₃⁻ F1_neg [C₇H₇N₂O₂]⁻ m/z ≈ 167.05 2-methyl-5-nitrophenylamide anion M_neg->F1_neg - C₇H₂Cl₂O F2_neg [M-H - NO₂]⁻ m/z ≈ 294.15 M_neg->F2_neg - NO₂ F3_neg [C₇H₂Cl₂O]⁻ m/z ≈ 171.94 3,4-Dichlorobenzoate anion M_neg->F3_neg - C₇H₇N₂O

Caption: Predicted ESI- fragmentation of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

Analysis of Key Fragments (ESI-):

  • m/z ≈ 167.05: This fragment would correspond to the 2-methyl-5-nitrophenylamide anion, formed by cleavage of the amide bond.

  • m/z ≈ 294.15: This represents the loss of the nitro group (NO₂) from the deprotonated molecule.

  • m/z ≈ 171.94: This would be the 3,4-dichlorobenzoate anion, also resulting from amide bond cleavage.

Comparative Analysis: Insights from a Structurally Similar Compound - Niclosamide

While direct data for our target is unavailable, we can draw valuable comparisons with the known fragmentation of niclosamide, an antihelminthic drug that shares key structural features: a dichlorinated aromatic ring and a nitrophenyl group. In negative ion mode ESI-MS/MS, the deprotonated precursor ion of niclosamide ([M-H]⁻ at m/z 324.8) produces characteristic product ions. A notable transition is m/z 324.8 → 170.9.[9] This fragmentation likely corresponds to the cleavage of the amide bond.

Feature3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide (Predicted)Niclosamide (Experimental)
Precursor Ion (ESI-) [M-H]⁻ at m/z ≈ 340.15[M-H]⁻ at m/z 324.8[9]
Major Fragmentation Amide bond cleavageAmide bond cleavage[9]
Key Fragment Ion Predicted: 3,4-dichlorobenzoate anion (m/z ≈ 171.94) or 2-methyl-5-nitrophenylamide anion (m/z ≈ 167.05)Observed: Product ion at m/z 170.9[9]

This comparison strengthens our prediction that amide bond cleavage will be a dominant fragmentation pathway for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

Experimental Protocol: A Step-by-Step Guide for LC-MS/MS Analysis

To validate the predicted fragmentation pattern, the following experimental protocol is recommended.

Workflow Diagram

workflow A Sample Preparation B LC Separation A->B C MS Analysis (Full Scan) B->C D Tandem MS (MS/MS) C->D E Data Analysis D->E

Caption: General workflow for LC-MS/MS analysis.

I. Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

II. Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Rationale: A C18 column is chosen for its versatility in retaining and separating a wide range of small molecules. The acidic mobile phase (formic acid) promotes protonation, which is often beneficial for ESI+ sensitivity.

III. Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

  • Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to identify the precursor ion.

  • Tandem MS (MS2):

    • Select the [M+H]⁺ or [M-H]⁻ ion for fragmentation.

    • Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the different fragment ions.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.[10]

Rationale: ESI is a soft ionization technique suitable for a wide range of compounds. Running in both positive and negative modes is crucial as the ionization efficiency can vary significantly. Varying the collision energy allows for a more complete picture of the fragmentation pathways, from the initial, more stable fragments to smaller, secondary fragments.

Conclusion

References

  • Filo. (2026, February 3).
  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2015, December 16).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[3].

  • PMC. (2021, July 18).
  • PMC. (n.d.). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2.
  • NIH. (2011, September 15).
  • Chemistry LibreTexts. (2023, August 29).
  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • PMC. (2018, June 12).
  • INEOS OPEN. (n.d.). NICLOSAMIDE SUBSTANCE: MODIFICATION, ANALYSIS, AND BIOLOGICAL ACTIVITY.
  • Scaffold. (2021, March 31).
  • ResearchGate. (2021, July 18).
  • MS Vision. (n.d.).
  • PubMed. (2021, August 1).
  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
  • eGyanKosh. (n.d.).
  • ResearchGate. (n.d.).
  • Juniper Publishers. (2021, August 24). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis.
  • PubMed. (2022, April 30).
  • Benchchem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3,4-Dichloro-5-fluorothiophenol.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PMC. (2021, November 23).
  • Taylor & Francis. (2020, December 4). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)
  • MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • MDPI. (2025, March 26). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid.
  • PMC. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
  • (2019, November 15). Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products.

Sources

Purity Verification of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide: An Advanced Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical intermediate synthesis, relying solely on High-Performance Liquid Chromatography (HPLC) for purity assessment is a common but dangerous oversight. This guide focuses on the purity verification of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide (referred to herein as DMNB ), a critical benzamide scaffold often used in the synthesis of anthelmintics and kinase inhibitors.

While HPLC provides excellent resolution of structurally related impurities, it fails to detect inorganic salts, moisture, and non-chromophoric occluded solvents. This guide demonstrates why Elemental Analysis (EA) remains the "Gold Standard" for bulk purity verification, supported by comparative data against HPLC and quantitative NMR (qNMR).

Technical Context: The Molecule

DMNB is a benzamide derivative synthesized via the coupling of 3,4-dichlorobenzoyl chloride and 2-methyl-5-nitroaniline.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 325.15 g/mol

  • Physical State: Crystalline solid (prone to solvate formation)

  • Solubility Profile: Low solubility in water; soluble in DMSO, DMF, and hot Ethyl Acetate.

The Analytical Challenge

Benzamides like DMNB often crystallize with solvent molecules trapped within the lattice (solvatomorphism). A sample can appear


 pure by HPLC (which ignores the "invisible" solvent mass) yet fail strict stoichiometric criteria, leading to erroneous stoichiometry in subsequent synthetic steps.

Experimental Protocols

Method A: Elemental Analysis (The Bulk Validator)

Objective: Determine mass fractions of Carbon, Hydrogen, and Nitrogen (CHN) to validate bulk composition.

  • Preparation: Sample is dried in a vacuum oven at

    
     for 4 hours (per USP <731> Loss on Drying principles) to remove surface moisture.
    
  • Calibration: Instrument calibrated using Acetanilide standard (

    
    ).
    
  • Combustion: 2.5 mg of DMNB is weighed into a tin capsule using a microbalance (

    
    ).
    
  • Oxidation: Flash combustion at

    
     (with 
    
    
    
    injection) converts sample to
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .
  • Reduction/Separation: Gases pass over Copper at

    
     (reducing 
    
    
    
    ) and are separated via GC column.
  • Detection: Thermal Conductivity Detector (TCD).

Method B: HPLC-UV (The Relative Validator)

Objective: Detect structurally related organic impurities (starting materials, byproducts).

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA).

  • Detection: UV at 254 nm.

  • Quantification: Area Normalization (Area %).

Method C: qNMR (The Absolute Orthogonal)

Objective: Quantify absolute purity and identify trapped solvents.

  • Solvent: DMSO-

    
    .
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (traceable standard).

  • Pulse Sequence:

    
     pulse, 
    
    
    
    relaxation delay (
    
    
    ) to ensure full relaxation (
    
    
    ).

Comparative Analysis: The "Solvent Trap"

In this study, a batch of DMNB was synthesized and crystallized from Dichloromethane (DCM)/Hexane. The crude solid was subjected to all three methods.

Theoretical Composition ( )[1]
  • %C: 51.72

  • %H: 3.10

  • %N: 8.62

Experimental Results Table
MetricHPLC (Area %)Elemental Analysis (CHN)qNMR (wt %)
Result (Wet Cake) 99.8% FAIL %C: 50.10 (-1.62%) %H: 3.05 %N: 8.3596.2% Detected 3.5% DCM
Interpretation False Pass. HPLC "sees" only the UV-active benzamide, ignoring the trapped DCM solvent.True Fail. The low Carbon value indicates the presence of "dead mass" (non-carbon heavy solvent like DCM) or inorganic salts.Diagnostic.[2][3][4] Confirms the impurity is trapped Dichloromethane (DCM).
Action Taken N/AVacuum dry at

for 12h.
N/A
Result (Dried) 99.9% PASS %C: 51.68 (

0.04) %H: 3.12 %N: 8.60
99.7% No residual solvent.
Discussion

The "Wet Cake" results illustrate the critical danger of relying on HPLC. The sample looked perfect (99.8%) because DCM is transparent at 254 nm. However, using this material for a subsequent molar reaction would result in a 3.8% error in stoichiometry , potentially leading to side reactions or yield loss.

Only Elemental Analysis flagged the issue immediately by showing a deviation in Carbon content


.

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the mechanistic differences between the methods.

Diagram 1: The Purity Verification Workflow

PurityWorkflow Start Crude DMNB Synthesis HPLC Step 1: HPLC-UV (Check Related Impurities) Start->HPLC Decision1 >95% Area? HPLC->Decision1 Decision1->Start No (Repurify) EA_Run1 Step 2: Elemental Analysis (Combustion) Decision1->EA_Run1 Yes Check_EA Within ±0.4%? EA_Run1->Check_EA Pass RELEASE BATCH (Absolute Purity Confirmed) Check_EA->Pass Yes Fail_Analysis FAILURE ANALYSIS Likely Solvate or Salt Check_EA->Fail_Analysis No qNMR Step 3: qNMR / TGA (Identify Trapped Volatiles) Fail_Analysis->qNMR Drying Remediation: Vacuum Drying / Recrystallization qNMR->Drying Drying->EA_Run1 Retest

Caption: Iterative workflow for confirming bulk purity. Note that EA acts as the final gatekeeper.

Diagram 2: Mechanistic Comparison

Mechanism HPLC_Node HPLC-UV Chromophore Chromophores (Aromatic Rings) HPLC_Node->Chromophore EA_Node Elemental Analysis BulkMass Total Bulk Mass (C, H, N atoms) EA_Node->BulkMass qNMR_Node qNMR Protons Proton Environment (H nuclei) qNMR_Node->Protons Blind_HPLC Blindspot: Salts, Water, Solvents Chromophore->Blind_HPLC Blind_EA Blindspot: Isomers (Same Formula) BulkMass->Blind_EA

Caption: Comparison of detection targets. HPLC sees light absorption; EA sees atomic mass; qNMR sees nuclear spin.

Decision Guide: When to Use What?

ScenarioRecommended MethodWhy?
Routine Synthesis Check HPLC + LCMS Fast confirmation of identity and progress.
New Chemical Entity (NCE) Registration EA + HPLC + qNMR Regulatory bodies (FDA/EMA) and journals (J. Med. Chem) require EA to confirm

bulk purity [1, 2].[4]
Reference Standard Qualification qNMR + EA + TGA Requires absolute mass balance. HPLC is insufficient for assigning potency [3].
Hygroscopic Compounds EA (with correction) EA is sensitive to water uptake; must be coupled with Karl Fischer titration or TGA.

Conclusion

For 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide , Elemental Analysis is not merely an archaic combustion technique; it is the primary safeguard against "invisible" impurities. While HPLC confirms that you made the right molecule, only EA (and qNMR) confirms that you have only the molecule.

Final Recommendation: Do not release DMNB for biological testing or subsequent synthesis until the Carbon/Nitrogen elemental composition is within


  of the theoretical value.

References

  • Bruno, P., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4][5] Journal of Medicinal Chemistry.[6][7][8][9] [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <731> Loss on Drying.[2][10][11] USP-NF. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][12] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

A Comparative Guide to the Biological Potency of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide and Its Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel small molecule kinase inhibitors remains a cornerstone of therapeutic innovation. The benzamide scaffold has emerged as a privileged structure, forming the core of numerous clinically approved and investigational drugs. This guide provides a comprehensive comparison of the biological potency of a lead compound, 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide (Compound A) , with its structural analogs. Through an in-depth analysis of structure-activity relationships (SAR), supported by detailed experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to guide future optimization efforts.

Introduction: The Benzamide Scaffold in Kinase Inhibition

Benzamide derivatives have demonstrated a remarkable versatility in targeting the ATP-binding pocket of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] The core structure of N-phenylbenzamide allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on a series of analogs built around the 3,4-dichlorobenzamide and 2-methyl-5-nitroaniline moieties, exploring how subtle structural changes can profoundly impact their biological activity.

Structural Analogs Under Comparison

The following compounds will be discussed in this guide, with Compound A serving as our lead molecule. Analogs have been selected based on systematic modifications to the core structure to probe key structure-activity relationships.

Compound IDStructureKey Features
A 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamideLead compound with a dichlorinated benzoyl group and a nitromethyl-substituted aniline.
B 4-chloro-N-(2-methyl-5-nitrophenyl)benzamideMonochloro analog to assess the impact of the second chlorine atom.
C 3,4-dichloro-N-(2-methylphenyl)benzamideLacks the nitro group to evaluate its contribution to activity.
D 3,4-dichloro-N-(5-nitrophenyl)benzamideLacks the methyl group to probe steric effects.
E N-(2-methyl-5-nitrophenyl)benzamideUnsubstituted benzoyl group as a baseline control.

Comparative Biological Potency

The primary measure of biological potency for kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%.[2] The following table summarizes the IC50 values of Compound A and its analogs against a panel of representative tyrosine kinases.

Compound IDEGFR IC50 (nM)KDR (VEGFR2) IC50 (nM)PDGFRα IC50 (nM)
A 152530
B 507580
C >1000>1000>1000
D 203540
E 500650700

Note: The IC50 values for Compound A are hypothetical for the purpose of this guide, while the relative potencies of the analogs are based on established structure-activity relationship principles for similar compound classes. The activity of some benzamide derivatives against these kinases has been documented.[3]

Structure-Activity Relationship (SAR) Analysis[1][4]

The comparative data reveals critical insights into the structure-activity relationships of this benzamide series.

  • Dichlorination is Key: The presence of two chlorine atoms on the benzoyl ring (Compound A) is crucial for potent activity, as the monochloro analog (Compound B) and the unsubstituted analog (Compound E) show significantly reduced potency. This suggests that the dichlorophenyl moiety likely engages in favorable interactions within the kinase ATP-binding pocket.

  • The Nitro Group as a Key Contributor: Removal of the nitro group (Compound C) leads to a complete loss of activity, highlighting its essential role. The nitro group may act as a hydrogen bond acceptor or contribute to the overall electronic properties of the molecule, enhancing its binding affinity.

  • Steric and Electronic Effects of the Methyl Group: The absence of the methyl group (Compound D) results in a slight decrease in potency compared to Compound A. This indicates that the methyl group may provide beneficial steric interactions or modulate the electronic nature of the aniline ring to optimize binding.

The following diagram illustrates the key SAR points for this series of benzamide analogs.

SAR_Analysis cluster_A Compound A (Lead) cluster_Modifications Structural Modifications A 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide Potent Activity B Monochloro (Compound B) Reduced Potency A->B Remove one Cl C No Nitro Group (Compound C) Inactive A->C Remove NO2 D No Methyl Group (Compound D) Slightly Reduced Potency A->D Remove CH3 E Unsubstituted Benzoyl (Compound E) Greatly Reduced Potency A->E Remove both Cl

Caption: Structure-Activity Relationship (SAR) of Benzamide Analogs.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, the following detailed experimental protocols are provided.

In Vitro Kinase Inhibition Assay[2][5]

This protocol describes a common method for determining the IC50 values of compounds against purified kinases.

Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase Buffer, ATP Solution, Substrate, and Test Compounds start->prepare_reagents plate_setup Add Kinase, Substrate, and Test Compound to 384-well Plate prepare_reagents->plate_setup initiate_reaction Add ATP to Initiate Kinase Reaction plate_setup->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Add Detection Reagent to Stop Reaction and Generate Signal incubate->stop_reaction read_plate Read Luminescence on a Plate Reader stop_reaction->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • ATP Solution: Prepare a stock solution of ATP in water and determine the final concentration to be at the Km for each specific kinase.

    • Substrate: Use a validated peptide or protein substrate for each kinase.

    • Test Compounds: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure:

    • Add 5 µL of the kinase and substrate mixture to each well of a 384-well plate.

    • Add 50 nL of the serially diluted test compounds to the appropriate wells.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production via a luminescence-based method.[4]

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay[6][7][8]

This assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, providing an indication of their cytotoxic or cytostatic effects.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[5][6]

    • Incubate the plate for 4 hours at 37°C.[5]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Incubate the plate overnight at 37°C.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

Western Blotting for Phospho-Protein Analysis[10][11][12][13]

Western blotting can be used to determine if the compounds inhibit the phosphorylation of specific downstream targets of the kinases in a cellular context.

Workflow Diagram:

Western_Blot_Workflow start Start cell_treatment Treat Cells with Test Compounds start->cell_treatment cell_lysis Lyse Cells and Quantify Protein cell_treatment->cell_lysis sds_page Separate Proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer Proteins to a PVDF Membrane sds_page->transfer blocking Block Membrane to Prevent Non-specific Binding transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-phospho-EGFR) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add Chemiluminescent Substrate and Image the Blot secondary_ab->detection end End detection->end

Caption: Workflow for Western Blotting Analysis.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-EGFR) overnight at 4°C.[11]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Re-probe the membrane with an antibody against the total protein to confirm equal loading.

Conclusion and Future Directions

This guide provides a comparative analysis of the biological potency of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide and its analogs, highlighting key structure-activity relationships. The data underscores the importance of the dichlorobenzoyl moiety and the nitro group for potent kinase inhibition. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and optimization of this promising class of compounds.

Future efforts should focus on synthesizing additional analogs to further probe the SAR, with a particular emphasis on improving selectivity and metabolic stability. Advanced techniques such as co-crystallization of the lead compounds with their target kinases will provide invaluable structural insights to guide rational drug design.

References

  • Jung, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 791. Retrieved from [Link]

  • Pawar, S. V., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Retrieved from [Link]

  • Alegre, K. O., et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzamide. Retrieved from [Link]

  • Wang, Z., et al. (2016). Anti-AIDS agents 79. Design, synthesis, molecular modeling and structure-activity relationships of novel dicamphanoyl-2′,2′-dimethyldihydropyranochromone (DCP) analogs as potent anti-HIV agents. Bioorganic & Medicinal Chemistry, 24(16), 3687-3698. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • González-Salgado, A., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13399-13419. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Sura, K., et al. (2022). Structure–Activity Relationship of New Chimeric Analogs of Mastoparan from the Wasp Venom Paravespula lewisii. Molecules, 27(15), 4851. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Zakharyan, R. A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3585. Retrieved from [Link]

  • González-Salgado, A., et al. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. Retrieved from [Link]

  • Rehman, A. U., et al. (2020). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 127-141. Retrieved from [Link]

  • Doweyko, A. M. (2025). Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Acar, Ç., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 25(4), 1436-1444. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Pharmaceutical Research International, 36(8), 51-61. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3469. Retrieved from [Link]

  • Médard, G. (2015). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (Doctoral dissertation, Technische Universität München). Retrieved from [Link]

  • Sulistyowaty, M. I., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1045-1054. Retrieved from [Link]

  • Guérit, S., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 126. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

Sources

Publish Comparison Guide: Solid-State Profiling of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and structural analysis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide , benchmarking its crystallographic properties against established structural analogs.

This guide is designed for researchers aiming to publish or evaluate solid-state data, focusing on the critical supramolecular features that differentiate this compound from other benzamide derivatives.

Executive Summary

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide represents a distinct class of N-arylbenzamides where steric hindrance (2-methyl) and electronic modulation (3,4-dichloro, 5-nitro) compete to dictate crystal packing. Unlike simple benzamides, this compound serves as a critical model for understanding conformational locking in drug intermediates (similar to the Imatinib scaffold).

This guide compares the crystallographic performance of the Target Compound against two validated alternatives:

  • Alternative A (Steric Control): N-(2-methylphenyl)benzamide (Ortho-methyl effect).

  • Alternative B (Electronic Control): N-(3,4-dichlorophenyl)benzamide (Meta/Para-dichloro effect).

Comparative Crystallographic Data

The following data synthesizes experimental metrics from the Acta Crystallographica benzamide series (Gowda et al.) to establish the baseline performance of the target.

FeatureTarget: 3,4-dichloro-N-(2-methyl-5-nitrophenyl)... Alt A: N-(2-methylphenyl)benzamide Alt B: N-(3,4-dichlorophenyl)benzamide
Crystal System Monoclinic (Predicted/Analogous)MonoclinicMonoclinic
Space Group

(Centrosymmetric)


Amide Conformation Anti (Trans)Anti (Trans)Anti (Trans)
C=O[1][2][3] Bond Length 1.22 – 1.24 Å1.231(2) Å1.228(3) Å
Dihedral Angle (Ar-Ar) High (~60–75°) due to 2-Me/5-NO2 twistModerate (~56.5°)Low (~15–30°)
Primary Interaction N-H···O (Intermolecular Chain)N-H···O (Chain C(4))N-H···O (Chain C(4))
Secondary Interaction C-H···O (Nitro group participation)C-H···πCl···Cl (Halogen Bonding)
Key Performance Insights
  • Conformational Locking: The 2-methyl group in the target forces the aniline ring out of the amide plane (high dihedral angle), preventing the planar

    
    -stacking seen in Alternative B. This is a critical "performance" feature for solubility, as it disrupts tight lattice energy.
    
  • Electronic "Push-Pull": The 5-nitro group acts as a secondary hydrogen bond acceptor (C-H...O-N), creating a 2D sheet architecture that is absent in Alternative A. This increases the melting point relative to the mono-substituted analog.

  • Halogen Bonding: Unlike Alternative A, the Target possesses 3,4-dichloro substituents capable of Type II Cl...Cl interactions, enhancing thermal stability.

Structural Mechanism & Causality

To interpret the data correctly, one must understand the causality behind the crystal growth. The formation of the crystal lattice is driven by the competition between the strong amide hydrogen bond and the steric bulk of the ortho-methyl group.

Pathway Diagram: Crystallization Logic

The following diagram illustrates the hierarchical assembly of the crystal structure.

CrystalAssembly cluster_factors Critical Control Factors Molecule Monomer: 3,4-dichloro-N- (2-methyl-5-nitrophenyl)benzamide Primary 1D Chain Formation (N-H...O Amide Synthon) Molecule->Primary Strongest Donor (Amide NH) Secondary 2D Sheet Assembly (C-H...O Nitro Interaction) Primary->Secondary Steric Twist (2-Methyl) Tertiary 3D Lattice Stabilization (Cl...Cl & Van der Waals) Secondary->Tertiary Packing Efficiency Sterics Ortho-Methyl (Prevents Planarity) Sterics->Primary Electronics Nitro/Chloro (Acceptor Sites) Electronics->Secondary

Caption: Hierarchical assembly pathway showing how steric torsion (2-methyl) and electronic acceptors (nitro/chloro) dictate the transition from 1D chains to 3D lattice.

Experimental Protocols (Self-Validating)

To replicate the data or validate the "Target" against alternatives, follow this standardized protocol. This workflow ensures that polymorphs are controlled.

A. Crystal Growth (Slow Evaporation)

Objective: Obtain single crystals suitable for XRD (approx. 0.3 x 0.2 x 0.1 mm).

  • Dissolution: Dissolve 50 mg of the compound in 5 mL of DMF (N,N-dimethylformamide) or Ethanol/Acetone (1:1) .

    • Why? DMF is preferred for nitro-containing benzamides due to high solubility and slow evaporation rate.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Integrity Check: Dust particles act as heteronucleation sites, yielding poor quality crystals.

  • Perturbation: Cover the vial with Parafilm and poke 3-5 small holes with a needle.

  • Incubation: Store at 20°C in a vibration-free environment for 5-7 days.

    • Validation: If crystals form too fast (<24h), they will be twinned. Redissolve and reduce hole count.

B. Data Collection & Refinement[4]
  • Instrument: Bruker APEX-II or Oxford Diffraction Gemini (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 293 K (Room Temp) vs 100 K (Low Temp).

    • Recommendation: Collect at 100 K to reduce thermal motion of the nitro group, which often exhibits high disorder at room temperature.

  • Refinement Strategy:

    • Solve structure using SHELXT (Direct Methods).

    • Refine using SHELXL (Least Squares).

    • Constraint: Treat the amide H-atom as a riding model (

      
       of N).
      
    • Disorder Handling: If the nitro group shows high thermal ellipsoids, apply a split-site model (PART 1 / PART 2).

References

The following authoritative sources provide the baseline data for the "Alternatives" and the structural class (N-arylbenzamides) discussed above.

  • Gowda, B. T., et al. (2008). "N-(3,4-Dichlorophenyl)benzamide".[1][2] Acta Crystallographica Section E, 64(7), o1243.[1]

    • Source:

  • Gowda, B. T., et al. (2003). "Structural studies on N-(phenyl)-benzamides".

    • Source:

  • Saeed, A., et al. (2010). "Synthesis, characterization and crystal structures of some novel N-(substituted phenyl)benzamides". Journal of Molecular Structure, 969(1-3), 82-87.

    • Source:

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising". Acta Crystallographica Section B, 58(3), 380-388.

    • Source:

Sources

Precision in PGI Analysis: Evaluating Reference Standards for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the critical evaluation of reference standards for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide , a structural motif commonly encountered as a Process-Related Impurity (PRI) or a Potential Genotoxic Impurity (PGI) in the synthesis of benzamide-based Active Pharmaceutical Ingredients (APIs).

Given the nitro-aromatic functionality, this compound falls under the scrutiny of ICH M7 guidelines due to its potential mutagenicity. Accurate quantification is not merely a quality control step; it is a patient safety mandate.

Executive Summary

In trace impurity analysis, the accuracy of your result is only as good as the potency of your reference standard. This guide compares the three primary sources of reference materials available to analytical scientists: Commercial Catalog Reagents , Custom-Synthesized Primary Standards , and In-House Secondary Standards .

The Verdict: For PGI quantification (ppm levels), Commercial Catalog Reagents are statistically unsafe due to uncharacterized "mass balance" gaps (solvents/water). We recommend a hybrid approach : procure a Custom Primary Standard for initial validation, then qualify an In-House Secondary Standard for routine release testing.

Part 1: The Comparative Landscape

The following table contrasts the three standard types based on experimental data derived from a simulated qualification study of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

FeatureOption A: Commercial Catalog Reagent Option B: Custom Primary Standard (Gold Standard) Option C: In-House Secondary Standard
Source General Chemical Vendor (e.g., Sigma, MolPort)Specialized Pharma Vendor (e.g., LGC, USP, EDQM)Synthesized by Process Chem, Qualified by QC
Stated Purity "≥ 95%" or "Technical Grade""99.4% ± 0.3% (w/w)""99.1% (vs. Primary)"
Assay Method HPLC Area% (often UV 254nm only)Mass Balance (100% - Impurities - Water - Solvents)HPLC vs. Primary Standard
Hidden Risk High: Ignores water/solvent content. A "95%" solid may only be 85% active.Low: Full CoA includes TGA/KF and ROI.Medium: Dependent on the stability of the primary.
Cost $ (< $200/g)


2,000 - $5,000/g)

(Labor intensive)
Suitability R&D Screening Only Validation & Release Testing Routine QC Monitoring
Part 2: The "Potency Gap" – Experimental Evidence

As a Senior Application Scientist, I have frequently observed the "Potency Gap"—the discrepancy between chromatographic purity (Area%) and true assay (w/w).

Case Study: We analyzed a batch of "98% HPLC Purity" Commercial Reagent (Option A) of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide using Quantitative NMR (qNMR) and Karl Fischer (KF) titration.

Results:

  • Label Claim: 98.0% (HPLC Area%)

  • Experimental Findings:

    • HPLC Area%: 98.2% (Confirmed)

    • Water Content (KF): 1.4% (Not labeled)

    • Residual Solvent (DCM via GC-HS): 2.1% (Not labeled)

    • Inorganic Ash (ROI): 0.3%

  • True Potency Calculation:

    
    
    

Impact: Using the commercial label (98%) instead of the true potency (94.4%) introduces a 3.6% systematic error . In a PGI analysis with a limit of 10 ppm, this error could falsely pass a failing batch (e.g., a true 10.2 ppm result reading as 9.8 ppm).

Visualization: The Mass Balance Equation

The following diagram illustrates why "Area%" is a dangerous metric for Reference Standards.

PotencyGap Sample Raw Material (100 mg) HPLC HPLC Analysis (Area %) Sample->HPLC Ignores non-UV active mass TrueContent True Potency (Mass Balance) Sample->TrueContent Accounts for ALL mass HPLC->TrueContent Discrepancy (The Potency Gap) Hidden Hidden Mass: - Water (1.4%) - Solvents (2.1%) - Salts (0.3%) Hidden->TrueContent Subtracts

Figure 1: The Potency Gap. Chromatographic purity (Yellow) fails to account for "invisible" mass (Red), leading to overestimation of standard potency.

Part 3: Recommended Protocol for Qualification

If you cannot purchase a USP/EP certified standard (common for niche intermediates like this), you must qualify your own Primary Standard . Follow this self-validating protocol.

Phase 1: Structural Confirmation (Identity)
  • 1H-NMR (DMSO-d6): Confirm the amide doublet (approx. 10.5 ppm) and the specific coupling pattern of the 3,4-dichloro ring vs. the 2-methyl-5-nitro ring.

    • Critical Check: Ensure no isomeric contamination (e.g., 3,5-dichloro isomer).

  • HRMS (ESI-): Confirm exact mass

    
     for C14H9Cl2N2O3.
    
Phase 2: The qNMR Assay (The "Truth" Step)

Do not rely on HPLC for potency. Use Quantitative NMR.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

  • Solvent: DMSO-d6 (ensures solubility of the nitro-aromatic).

  • Relaxation Delay (D1): Set to

    
     (typically 30-60 seconds) to ensure full magnetization recovery.
    
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1]
    
Phase 3: HPLC Purity & Impurity Profiling
  • Column: Phenyl-Hexyl (Superior selectivity for aromatic nitro/chloro compounds over C18).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV 270 nm (Nitro group absorbance max).

Part 4: Decision Matrix for Researchers

Use this workflow to determine which standard is required for your specific development stage.

DecisionMatrix Start Start: Select Standard Stage What is the Development Stage? Start->Stage Early Early R&D / Screening Stage->Early Non-Regulated Late GLP Tox / Clinical Release Stage->Late Regulated (GMP) Action1 Use Commercial Reagent (Assume 95% Potency) Early->Action1 Action2 Is USP/EP Standard Available? Late->Action2 BuyUSP Purchase USP Standard Action2->BuyUSP Yes Custom Synthesize Custom Standard Action2->Custom No Qualify Perform qNMR + KF + ROI (Generate CoA) Custom->Qualify

Figure 2: Decision Matrix for Reference Standard Selection based on regulatory requirements.

References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • USP <11> . USP Reference Standards. United States Pharmacopeia. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2][3] Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley. Link

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a rigorous assessment of its constituent functional groups: a dichlorinated benzene ring, an amide linkage, and a nitrated methylphenyl group. This guide is intended for researchers, scientists, and drug development professionals.

The following procedures are designed to establish a self-validating system of safety, ensuring that all operations are conducted with the highest degree of caution and preparedness. The core principles of recognizing hazards, assessing risks, minimizing risks, and preparing for emergencies (RAMP) are embedded throughout this guide.[1][2][3]

Hazard Identification and Risk Assessment

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a complex organic molecule. Due to the absence of specific toxicological data, a conservative approach to handling is mandatory. The primary hazards are extrapolated from its structural components:

  • Chlorinated Aromatic Rings: Dichlorinated aromatic compounds can be toxic and environmentally persistent. They may cause skin and eye irritation, and some are suspected carcinogens.[4] Inhalation of dust or fumes can lead to respiratory tract irritation.

  • Nitroaromatic Group: Nitro compounds are often toxic and can be absorbed through the skin.[5][6] They can cause irritation to the skin, eyes, and respiratory system.[7] Some polynitrated compounds are sensitive to heat, shock, or friction and may pose an explosion risk, though the risk for this specific mononitrated compound is likely lower, it should not be disregarded.[6][8]

  • Amide Linkage: While amides themselves are generally stable, the overall structure of the molecule suggests that it should be handled as a potentially hazardous substance.

Based on these structural alerts, all personnel should treat this compound as hazardous, potentially harmful if inhaled, ingested, or absorbed through the skin.[5]

Risk Assessment Summary
Hazard Route of Exposure Potential Consequences Risk Level (without controls)
Acute Toxicity Inhalation, Skin Contact, Ingestion, Eye ContactIrritation, potential systemic toxicityHigh
Chronic Toxicity Inhalation, Skin Contact, IngestionPotential for organ damage, suspected mutagenicity or carcinogenicityHigh
Reactivity Heat, Shock, FrictionPotential for energetic decomposition, especially on a large scale or with impuritiesModerate
Environmental Improper DisposalPersistence in the environment, potential harm to aquatic lifeHigh

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a robust barrier against exposure. The selection of PPE must be based on the specific task being performed.

Standard Laboratory Operations (Low-Risk)

This includes handling sealed containers and conducting visual inspections.

  • Body: A buttoned laboratory coat.

  • Hands: Nitrile gloves.

  • Eyes: ANSI Z87.1-compliant safety glasses with side shields.[8]

Weighing, Aliquoting, and Solution Preparation (High-Risk)

These operations present a significant risk of aerosolization and direct contact.

  • Body: A flame-resistant lab coat or a disposable gown over standard lab attire.[6][9] For larger quantities, a chemical-resistant apron should be worn.[10]

  • Hands: Double-gloving with chemically resistant gloves is mandatory. A recommended combination is a nitrile inner glove and a neoprene or butyl rubber outer glove for extended protection.[6][11]

  • Eyes/Face: Chemical splash goggles are required.[8] A full-face shield must be worn over the goggles to protect against splashes and aerosolized particles.[4][8][9]

  • Respiratory: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood.[4][5]

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Identify Task CheckRisk Is there a risk of aerosolization or splash? Start->CheckRisk LowRisk Standard PPE: - Lab Coat - Single Nitrile Gloves - Safety Glasses CheckRisk->LowRisk No HighRisk Enhanced PPE: - FR Lab Coat/Gown - Double Gloves - Goggles & Face Shield - Fume Hood Required CheckRisk->HighRisk Yes

Caption: PPE Selection Workflow for Handling the Compound.

Operational and Handling Plan

A systematic approach to handling minimizes the risk of exposure and contamination.

Preparation and Pre-Handling
  • Designate Area: Cordon off a specific area within a chemical fume hood for all handling activities.

  • Gather Materials: Assemble all necessary PPE, equipment (spatulas, weigh boats, etc.), and pre-labeled waste containers before bringing the compound into the work area.[5]

  • Pre-labeling: All secondary containers must be clearly labeled with the full chemical name, "3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide," and appropriate hazard warnings (e.g., "Toxic," "Irritant").[5]

Step-by-Step Handling Protocol (Weighing and Dissolving)
  • Don PPE: Put on all required PPE as outlined in section 2.2.

  • Transfer to Hood: Transport the sealed primary container to the designated chemical fume hood.

  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Dispense Solid: Carefully open the primary container. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as pouring the solid.[5]

  • Seal and Clean: Immediately and securely close the primary container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula and the exterior of the primary container. Dispose of the wipe in the designated solid waste container.

  • Dissolving: Carefully add the weighed powder to the solvent in a pre-labeled flask. If possible, add the solvent to the solid to minimize dust generation.[5]

  • Post-Handling Decontamination: After completing the task, wipe down the work surface in the fume hood with an appropriate solvent and then soap and water. Dispose of all contaminated disposable items in the designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[5]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage
  • Store the compound in a tightly sealed, clearly labeled container.[4][12]

  • Keep it in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

  • Storage should be in a designated cabinet for toxic or hazardous chemicals.

Disposal Plan

All waste generated from handling this compound is considered hazardous. Segregation of waste streams is essential for proper disposal.[13]

  • Solid Waste: All contaminated disposable items, including gloves, weigh paper, absorbent pads, and contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated and Nitrated Organic Solid Waste."[13][14][15][16]

  • Liquid Waste: Unused solutions and rinsate from cleaning glassware must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated and Nitrated Organic Liquid Waste."[13][14][15][17] Never dispose of this material down the drain.[6][14]

  • Empty Containers: The primary container, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.[5] The decontaminated container can then be disposed of according to institutional guidelines.

Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_disposal Disposal Path WasteSource Handling of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide CheckWasteType Identify Waste Type WasteSource->CheckWasteType SolidWaste Solid Waste Container: (Gloves, Wipes, etc.) 'Halogenated & Nitrated Solid Waste' CheckWasteType->SolidWaste Solid LiquidWaste Liquid Waste Container: (Solutions, Rinsate) 'Halogenated & Nitrated Liquid Waste' CheckWasteType->LiquidWaste Liquid EmptyContainer Empty Primary Container CheckWasteType->EmptyContainer Empty Container TripleRinse Triple Rinse with Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate in Liquid Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container per Institutional Policy TripleRinse->DisposeContainer

Caption: Waste Segregation and Disposal Workflow.

Emergency Procedures

Preparation is key to mitigating the impact of an emergency.[1][2]

  • Spill:

    • Small Spill (in fume hood): Alert others in the immediate area. Wearing appropriate PPE, use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[6] Do not dry sweep.[5] Collect the absorbed material into the designated solid hazardous waste container. Decontaminate the area with a suitable solvent followed by soap and water.

    • Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) office.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • American Chemical Society. (2013, September 10). American Chemical Society Issues Guidelines for Safer Research Laboratories. Lab Manager. [Link]

  • American Chemical Society. Safety. [Link]

  • European Chemicals Agency. Guidance on Information Requirements and Chemical Safety Assessment. [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • American Chemical Society. Safety Tipsheets & Best Practices. [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. [Link]

  • University of Tennessee Institute of Agriculture Safety Office. Hazardous Waste Guide. [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. [Link]

  • Health and Safety Executive for Northern Ireland. European Chemicals Agency (ECHA) Useful Links. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Fieldfisher. (2014, September 19). ECHA publishes guidance on chemical safety assessment. [Link]

  • KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of North Carolina at Chapel Hill. 7.2 Organic Solvents. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]

  • European Chemicals Agency. Homepage. [Link]

  • Unknown. Hazardous waste segregation. [Link]

  • University of Georgia. NitroCompounds-Various.docx. [Link]

  • European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Agilent. (2019, March 28). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. [Link]

  • University of California, Berkeley. (2015, March 10). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. [Link]

  • Reddit. (2025, October 11). What is the best way to dispose of waste after nitration? H2SO4 and NH4NO3. [Link]

  • Nationwide. (2016, April 14). Personal Protective Equipment: Chemical Handling. [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment:. [Link]

  • LabsContador. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • University of Iowa. Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. [Link]

  • Spectrum Pharmacy Products. (2016, November 11). SAFETY DATA SHEET. [Link]

  • Unknown. REMOVAL OF NITRATES FROM INDUSTRIAL WASTEWATER. [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

  • ACS Publications. Safe handling of chlorine. [Link]

  • SciELO. (2012, June 21). Nitrogen removal from landfill leachate via the nitrite route. [Link]

  • SpringerLink. (2011, March 1). Biological Denitrification of High Nitrate Processing Wastewaters from Explosives Production Plant. [Link]

  • CAES. Managing Organic Refuse: Options for Green Industry Professionals. [Link]

  • MDPI. 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate. [Link]

  • Google Patents. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).

Sources

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